Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQSWVHGVRETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503317 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60638-81-5 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.
Chemical Structure and Identifiers
This compound is a derivative of methyl salicylate, featuring a chlorosulfonyl group at the C5 position of the benzene ring. This functional group imparts high reactivity to the molecule, making it a versatile reagent in medicinal chemistry.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60638-81-5[1] |
| Molecular Formula | C₈H₇ClO₅S[1] |
| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O[2] |
| InChI | InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3[2] |
Physicochemical Properties
| Property | This compound (Predicted/Estimated) | Methyl Salicylate (Experimental) |
| Molecular Weight | 250.66 g/mol [3] | 152.15 g/mol |
| Boiling Point | 369.7 ± 32.0 °C[3] | 223 °C[4] |
| Melting Point | Not available | -8 °C[4] |
| Density | 1.322 ± 0.06 g/cm³[3] | 1.18 g/cm³[4] |
| Solubility | Soluble in many organic solvents. | Very slightly soluble in water; soluble in ethanol, ether, and glacial acetic acid.[5] |
| Appearance | Expected to be a solid at room temperature. | Colorless to yellowish or reddish oily liquid.[4] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not publicly available. Predicted mass spectrometry data and experimental data for the related compound, methyl salicylate, are provided for reference.
Mass Spectrometry (Predicted for this compound) [2]
| Adduct | m/z |
| [M+H]⁺ | 250.97756 |
| [M+Na]⁺ | 272.95950 |
| [M-H]⁻ | 248.96300 |
Spectroscopic Data for Methyl Salicylate (for comparison)
-
¹H NMR: The proton NMR spectrum of methyl salicylate shows distinct signals for the methyl ester protons, the hydroxyl proton, and the aromatic protons, each with characteristic chemical shifts and splitting patterns.[6]
-
¹³C NMR: The carbon-13 NMR spectrum of methyl salicylate displays eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[7]
-
IR Spectroscopy: The infrared spectrum of methyl salicylate exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) functional groups.[8]
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from a patented procedure.[9] This method involves the chlorosulfonation of methyl salicylate.
Materials:
-
Methyl salicylate
-
Chlorosulfonic acid
-
Thionyl chloride
Procedure:
-
In a reaction vessel, prepare a mixed solution of chlorosulfonic acid and thionyl chloride. The molar ratio of methyl salicylate to chlorosulfonic acid should be in the range of 1:2.5 to 1:3.5, and the molar ratio of methyl salicylate to thionyl chloride should be 1:1.[9]
-
Cool the mixed solution to a temperature between 0-10°C.[9]
-
Slowly add methyl salicylate dropwise to the cooled mixed solution, ensuring the temperature is maintained between 0-10°C throughout the addition.[9]
-
After the addition is complete, allow the reaction to proceed to completion while maintaining the temperature.
-
Upon completion, the reaction mixture will contain the product, 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester. Further purification steps, such as extraction and crystallization, may be necessary to isolate the pure product.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction is exothermic and requires careful temperature control.
Logical Relationships and Workflows
The following diagrams illustrate the key molecular structure and the synthesis workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]
- 3. This compound [myskinrecipes.com]
- 4. ICSC 1505 - METHYL SALICYLATE [inchem.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Molecular Formula: C₈H₇ClO₅S
This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white solid with a molecular weight of 250.66 g/mol .[1][2][3] Its structure features a salicylic acid methyl ester backbone with a highly reactive chlorosulfonyl group at the 5-position. This functional group makes the molecule a potent electrophile, readily participating in reactions with nucleophiles to form sulfonamides and other derivatives.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₅S | PubChem[1][2][3] |
| Molecular Weight | 250.66 g/mol | PubChem[1][2][3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 60638-81-5 | PubChem[1][2][3] |
| Appearance | White solid | LookChem[4] |
| Predicted Boiling Point | 369.7 ± 32.0 °C | MySkinRecipes[5] |
| Predicted Density | 1.322 ± 0.06 g/cm³ | MySkinRecipes[5] |
| XLogP3 | 2.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 250.97756 |
| [M+Na]⁺ | 272.95950 |
| [M-H]⁻ | 248.96300 |
| [M+NH₄]⁺ | 268.00410 |
| [M+K]⁺ | 288.93344 |
| (Source: PubChemLite)[6] |
Table 3: Characteristic FT-IR Absorption Peaks for Key Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Phenol | O-H stretch | 3550 - 3200 (broad) |
| Ester | C=O stretch | 1750 - 1735 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Sulfonyl Chloride | S=O stretch | 1375 - 1350 and 1185 - 1165 |
| Ester | C-O stretch | 1300 - 1000 |
| (Source: Inferred from standard IR correlation tables)[7][8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The methyl ester protons would be a singlet around 3.9 ppm, and the phenolic hydroxyl proton would be a broad singlet at a higher chemical shift.[10]
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would be in the 160-185 ppm region, while the aromatic carbons would appear between 110-160 ppm. The methyl carbon of the ester would be found upfield, around 50-60 ppm.[11][12]
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from salicylic acid: Fischer esterification to produce methyl salicylate, followed by chlorosulfonation.
Synthesis of Methyl Salicylate (Fischer Esterification)
This protocol describes the synthesis of methyl salicylate from salicylic acid and methanol using a strong acid catalyst.
Materials:
-
Salicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid in an excess of methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and removes any unreacted salicylic acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain crude methyl salicylate.
-
The product can be further purified by vacuum distillation.
Chlorosulfonation of Methyl Salicylate
This protocol describes the electrophilic aromatic substitution reaction to introduce the chlorosulfonyl group onto the methyl salicylate ring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl salicylate
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (anhydrous)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place anhydrous dichloromethane and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add methyl salicylate to the cooled solvent with stirring.
-
From the dropping funnel, add chlorosulfonic acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The molar ratio of chlorosulfonic acid to methyl salicylate is typically between 1:1 and 1.3:1.[13]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 45-50°C) for several hours until the reaction is complete (monitored by TLC).[13]
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
The solid product, this compound, will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of sulfonamide-containing compounds. The salicylate moiety is a well-known pharmacophore, most famously found in aspirin, and is associated with anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][14] The chlorosulfonyl group allows for the facile introduction of a sulfonamide linkage, a common functional group in a wide range of therapeutic agents.
Synthesis of Cyclooxygenase (COX) Inhibitors
Derivatives of this compound have been investigated as selective inhibitors of COX enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[15][16][17] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced during inflammation.[1][5] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][18]
The general strategy involves reacting this compound with various primary or secondary amines to generate a library of sulfonamide derivatives. These derivatives can then be screened for their inhibitory activity against COX-1 and COX-2 to identify potent and selective inhibitors.
Signaling Pathway: Cyclooxygenase and Prostaglandin Synthesis
The following diagram illustrates the cyclooxygenase pathway and the role of COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental and Drug Discovery Workflow
The development of novel therapeutics from this compound follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. PubChemLite - this compound (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
The Strategic Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis: A Technical Guide
Introduction
In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-amino-5-bromopyridine has emerged as a highly versatile and valuable intermediate. Its unique electronic and structural features, namely a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions, provide a robust platform for the construction of complex, biologically active molecules. This technical guide offers an in-depth exploration of the role of 2-amino-5-bromopyridine in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors and other targeted therapies. We will delve into comparative synthetic methodologies, detailed experimental protocols, and the signaling pathways of key drug molecules derived from this pivotal intermediate.
I. Synthesis of 2-Amino-5-bromopyridine: A Comparative Analysis
The efficient and regioselective synthesis of 2-amino-5-bromopyridine is the foundational step for its use in drug discovery. The primary route involves the bromination of 2-aminopyridine. Several methods have been developed, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Table 1: Comparative Analysis of 2-Aminopyridine Bromination Methods
| Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference(s) |
| Bromine (Br₂) | Acetic Acid | 50 | Not Specified | 66.5 (total) | - | [1] |
| N-Bromosuccinimide (NBS) | Acetone | 10 | 0.5 | 95.0 | 97.0 | [2] |
| Phenyltrimethylammonium Tribromide | Chloroform or Dichloromethane | 25-30 | 2 | 75-81 | - | [3][4] |
II. Experimental Protocols: Synthesis of 2-Amino-5-bromopyridine and Derivatives
A. Synthesis of 2-Amino-5-bromopyridine via NBS Bromination
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.0 g, 5.6 mmol) to the solution dropwise over 30 minutes, while maintaining the temperature at 10 °C.
-
Stir the reaction mixture for an additional 30 minutes at 10 °C.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.
-
The expected yield is approximately 95.0% with a purity of 97.0%.[2]
B. Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine with Arylboronic Acids
The bromine atom of 2-amino-5-bromopyridine is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, a key step in the synthesis of many kinase inhibitors.
Materials:
-
2-Amino-5-bromopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask and other inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine.
III. Applications in the Synthesis of Kinase Inhibitors
2-Amino-5-bromopyridine is a foundational building block for a multitude of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.
A. Pexidartinib (CSF1R Inhibitor)
Pexidartinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), approved for the treatment of tenosynovial giant cell tumor.[5] The synthesis of Pexidartinib showcases the utility of 2-amino-5-bromopyridine derivatives.
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling pathway inhibited by Pexidartinib.
B. PI3K and VEGFR-2 Inhibitors
2-Amino-5-bromopyridine is also a key intermediate in the synthesis of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, both of which are critical in cancer cell growth, proliferation, and angiogenesis.
PI3K/AKT Signaling Pathway
Caption: Overview of the PI3K/AKT signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway
Caption: Key downstream pathways of VEGFR-2 signaling involved in angiogenesis.
IV. Broader Applications and Future Perspectives
The utility of 2-amino-5-bromopyridine extends beyond kinase inhibitors. It is a precursor for the synthesis of selective dopamine D3 receptor agonists, which have potential in treating neurological and psychiatric disorders.[6] Furthermore, the use of deuterated analogs of 2-amino-5-bromopyridine is an emerging strategy in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, as exemplified by the development of Deucravacitinib, a TYK2 inhibitor.[7]
Dopamine D3 Receptor Signaling
Caption: Simplified signaling of the Dopamine D3 receptor.
2-Amino-5-bromopyridine is undeniably a cornerstone intermediate in contemporary pharmaceutical synthesis. Its structural simplicity belies its immense synthetic potential, enabling the construction of a diverse array of complex molecules with significant therapeutic value. The methodologies for its own synthesis are well-established and high-yielding, and its reactivity in cross-coupling reactions is predictable and robust. As the drive for more selective and potent targeted therapies continues, the strategic application of 2-amino-5-bromopyridine and its derivatives will undoubtedly continue to fuel innovation in drug discovery and development for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. ijssst.info [ijssst.info]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. drughunter.com [drughunter.com]
Phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylboronic acid (PBA) is a white, powdered organoboron compound that has become an indispensable tool in organic synthesis.[1] As a mild Lewis acid, it is generally stable, easy to handle, and exhibits low toxicity, making it a cornerstone reagent in academic and industrial laboratories.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[2][3][4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, involving the coupling of an organoboron compound (like PBA) with an organic halide or triflate.[4] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3][5]
-
Transmetalation : In the presence of a base, the organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[3][5]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For researchers, scientists, and professionals in drug development, Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a crucial chemical intermediate. Its unique structure, featuring a reactive chlorosulfonyl group, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the pharmaceutical industry.
Chemical Identity and Synonyms
This compound is known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is essential for effective literature searches and procurement.
| Identifier | Value |
| IUPAC Name | methyl 5-chlorosulfonyl-2-hydroxybenzoate[1] |
| CAS Number | 60638-81-5[1][2][3] |
| Molecular Formula | C₈H₇ClO₅S[1][3][4] |
| Molecular Weight | 250.66 g/mol [3][4] |
| Synonyms | m90113, Benzoic acid, 5-(chlorosulfonyl)-2-hydroxy-, methyl ester, 5-Chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, Methyl 3-Chlorosulfonyl-6-hydroxybenzoate[1][2] |
| MDL Number | MFCD11857789[4] |
| EC Number | 821-913-8[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The following table summarizes key predicted and experimental data.
| Property | Value |
| Appearance | White solid[2] |
| Boiling Point | 369.7 ± 32.0 °C (Predicted)[4] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted)[4] |
| Storage Temperature | 2-8°C[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of methyl salicylate. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring.
Experimental Protocol: Chlorosulfonation of Methyl Salicylate
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Methyl Salicylate
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl salicylate.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add chlorosulfonic acid (typically in a molar excess, e.g., 4-5 equivalents) to the stirred methyl salicylate via the dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic and produces HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with cold water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
A similar chlorosulfonation reaction of salicylic acid with chlorosulfonic acid at 70-80°C for 1.5 hours has been reported to yield 5-chlorosulfonyl-2-hydroxybenzoic acid with a 65% yield.[5]
Synthesis Workflow
The synthesis process can be visualized as a straightforward workflow.
Applications in Research and Drug Development
This compound is a valuable intermediate due to its reactive chlorosulfonyl group, which readily undergoes nucleophilic substitution with amines to form sulfonamides. This reactivity is extensively utilized in medicinal chemistry.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[4] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[4] The sulfonamide derivatives synthesized from this compound are a significant class of therapeutic agents.
-
Agrochemical Industry : This compound is also used in the synthesis of agrochemicals, including sulfonylurea herbicides.[6]
-
Other Industrial Uses : It finds applications in the production of dyes and pigments and in the formulation of some personal care products.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance.
-
Hazard Statement : H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Statements : It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Key precautionary measures include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
References
- 1. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 60638-81-5,Methyl 5-chlorosulfonyl-2-hydroxybenzoate | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
The Renaissance of a Classic Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility and therapeutic potential. Since the groundbreaking discovery of prontosil, this privileged structure has given rise to a multitude of FDA-approved drugs targeting a wide array of diseases.[1] This technical guide delves into the contemporary landscape of sulfonamide research, offering a comprehensive overview of recent advancements in their synthesis, biological evaluation, and mechanisms of action. We present detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to empower researchers in their quest for novel therapeutics.
I. Synthesis of Novel Sulfonamide Derivatives: From Benchtop to Flow Chemistry
The primary route to sulfonamide synthesis remains the reaction of a sulfonyl chloride with a primary or secondary amine.[2] However, modern synthetic strategies have focused on improving efficiency, yield, and environmental impact.[3]
General Experimental Protocol for Sulfonamide Synthesis
A common and versatile method for synthesizing sulfonamide derivatives involves the reaction of an appropriately substituted sulfonyl chloride with an amine in the presence of a base. The following is a generalized protocol adaptable for the synthesis of various sulfonamide derivatives.
Materials:
-
Substituted sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final sulfonamide derivative are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel sulfonamide derivatives.
II. Biological Activities and Therapeutic Targets
Novel sulfonamide derivatives have been explored for a multitude of therapeutic applications, with significant efforts focused on anticancer and antimicrobial activities.
A. Anticancer Activity
The anticancer potential of sulfonamides is multifaceted, with derivatives designed to inhibit key enzymes and signaling pathways involved in tumor growth and survival.[6]
1. Carbonic Anhydrase Inhibition:
Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[7] Sulfonamides are potent inhibitors of these enzymes.
Table 1: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4c | - | - | 8.5 | - | [8] |
| 5b | - | - | <25.8 | - | [8] |
| 15 | 725.6 | 3.3 | 6.1 | - | [8] |
| AAZ (Acetazolamide) | - | 12.1 | 25.8 | - | [8] |
| SH7s | - | - | 15.9 | 55.2 | [9] |
2. VEGFR-2 Inhibition and Anti-proliferative Activity:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. Novel sulfonamides have been designed as VEGFR-2 inhibitors with potent cytotoxic effects against various cancer cell lines.[10]
Table 2: Anticancer Activity of Novel Sulfonamide Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 3a | - | 5.58 | 4.82 | 11.15 | [10] |
| 6 | 0.28 | 3.53 | 3.33 | 4.31 | [10] |
| 9c | - | - | - | 9.33 (MDA-MB-231) | [11] |
| 12d | - | - | - | GI% = 62 (MDA-MB-468) | [7] |
| 12i | - | - | - | 1.48 (MDA-MB-468) | [7] |
| 15 | 0.35 | 3.48 | 3.31 | 4.29 | [10] |
| Sorafenib | 0.19 | 4.12 | 5.51 | 6.45 | [10] |
| Doxorubicin | - | 6.74 | 7.52 | 8.19 | [10] |
3. JAK/STAT Pathway Inhibition:
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain sulfonamide-containing compounds have emerged as inhibitors of this pathway.[13][14]
B. Antimicrobial Activity
The antibacterial action of sulfonamides stems from their structural analogy to para-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis.[2] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, thereby arresting bacterial growth.[15][16]
Table 3: Antimicrobial Activity of Novel Sulfonamide Derivatives
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| 1B | 100 | - | 250 | - | [17] |
| 1C | 50 | - | - | - | [17] |
| 5a | Potent | - | - | - | [5] |
| 9a | Potent | - | - | - | [5] |
| FQ5 | 16 | 32 | 16 | - | [18] |
| Derivative I | - | 32-512 | - | - | [19] |
| Derivative II | - | 32-512 | - | - | [19] |
Mechanism of Action: Folic Acid Synthesis Inhibition
The following diagram illustrates the mechanism by which sulfonamides inhibit bacterial folic acid synthesis.
III. Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial suspension standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sulfonamide derivatives (stock solutions in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the sulfonamide derivatives in the microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the well.[17][18]
IV. Conclusion
The sulfonamide scaffold remains a highly valuable platform in modern drug discovery. The continuous development of novel synthetic methodologies, coupled with sophisticated biological screening and a deeper understanding of their mechanisms of action, ensures that sulfonamide derivatives will continue to be a rich source of new therapeutic agents. This guide provides a foundational resource for researchers to build upon, fostering further innovation in the design and synthesis of next-generation sulfonamide-based drugs.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature | MDPI [mdpi.com]
- 13. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate from Methyl Salicylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, methyl salicylate. The procedure is based on the electrophilic aromatic substitution reaction of chlorosulfonation.
Introduction
This compound (CAS Number: 60638-81-5) is a key building block in the development of various therapeutic agents.[1] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a salicylate moiety, allows for diverse chemical modifications. The synthesis involves the direct chlorosulfonation of methyl salicylate, where the hydroxyl and methoxycarbonyl groups on the aromatic ring direct the incoming chlorosulfonyl group primarily to the 5-position.
Reaction Scheme
The overall reaction involves the treatment of methyl salicylate with chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring.
Reaction: Methyl Salicylate → this compound
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 |
| Chlorosulfonic Acid | HClO₃S | 116.52 | 7790-94-5 |
| This compound | C₈H₇ClO₅S | 250.66 | 60638-81-5 |
Table 2: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactant Molar Ratio (Chlorosulfonic Acid : Methyl Salicylate) | ~ 4:1 | Adapted from[2] |
| Reaction Temperature | 55-60°C | Adapted from[2] |
| Reaction Time | 2.5 - 3 hours | Adapted from[2] |
| Reported Yield (for a similar reaction) | 65% | [3] |
Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds, specifically referencing the conditions used for structurally similar molecules.[2][3]
Materials:
-
Methyl Salicylate
-
Chlorosulfonic Acid (freshly distilled is recommended)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
All glassware should be thoroughly dried before use.
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser with a gas outlet connected to a trap (to absorb HCl gas)
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck, with the outlet connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen chloride gas evolved during the reaction.
-
Charging the Reactor: Carefully charge the flask with a four-fold molar excess of chlorosulfonic acid relative to the methyl salicylate. Begin stirring and cool the flask in an ice bath to 0-5°C.
-
Addition of Methyl Salicylate: Slowly add methyl salicylate dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the internal temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 55-60°C and maintain this temperature for 2.5 to 3 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This will precipitate the crude this compound.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acid.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure the gas trap is functioning correctly.
-
The addition of the reaction mixture to ice water is highly exothermic and should be done slowly and with caution.
Visualizations
Diagram 1: Reaction Pathway
Caption: Synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis and isolation of the product.
References
- 1. This compound [myskinrecipes.com]
- 2. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 3. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the preparation of various pharmaceutical compounds. Its reactive chlorosulfonyl group readily undergoes reactions with nucleophiles, such as primary amines, to form stable sulfonamide linkages. The resulting methyl 5-(N-substituted sulfamoyl)-2-hydroxybenzoate derivatives are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the sulfonamide functional group. Sulfonamides are a cornerstone of many therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and diuretic properties.
These application notes provide a comprehensive overview of the reaction between this compound and primary amines, including a general reaction mechanism, potential applications of the products, detailed experimental protocols, and representative data.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically followed by the elimination of a chloride ion and a proton to form the sulfonamide. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Application Notes
The sulfonamide derivatives synthesized from this compound are expected to possess a range of biological activities, making them attractive candidates for drug discovery and development.
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The novel sulfonamides derived from this compound could be screened for activity against various bacterial and fungal strains.
-
Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors. For example, some sulfonamides are known to inhibit carbonic anhydrases, proteases, and kinases. The synthesized compounds could be evaluated as potential inhibitors of various enzymes implicated in diseases such as cancer, glaucoma, and inflammation.
-
Anticancer Agents: Certain sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in some tumors.
-
Anti-inflammatory and Analgesic Drugs: The structural features of the parent molecule, a derivative of salicylic acid, suggest that the resulting sulfonamides may also possess anti-inflammatory and analgesic properties.
Potential Biological Targets and Activities
| Potential Activity | Potential Molecular Target(s) | Therapeutic Area |
| Antibacterial | Dihydropteroate synthase | Infectious Diseases |
| Antifungal | Fungal-specific enzymes | Infectious Diseases |
| Anticancer | Carbonic anhydrases, Cyclin-dependent kinases | Oncology |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammation, Pain |
| Diuretic | Carbonic anhydrases | Hypertension, Edema |
Experimental Protocols
General Protocol for the Synthesis of Methyl 5-(N-substituted sulfamoyl)-2-hydroxybenzoates
This protocol describes a general method for the reaction of this compound with a primary amine. The specific conditions may require optimization for different amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, n-propylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system (optional)
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.1 eq) and the base (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of this compound over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Representative Reaction Data
The following table presents hypothetical, yet realistic, data for the reaction of this compound with various primary amines to illustrate expected outcomes. Disclaimer: These values are for illustrative purposes only and may not represent actual experimental results.
| Primary Amine | Reaction Time (h) | Yield (%) |
| Aniline | 6 | 85 |
| 4-Methoxyaniline | 5 | 90 |
| Benzylamine | 4 | 92 |
| n-Propylamine | 3 | 88 |
| Cyclohexylamine | 5 | 87 |
Expected Spectroscopic Data for a Representative Product
Product: Methyl 2-hydroxy-5-(N-phenylsulfamoyl)benzoate
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~10.5 (s, 1H, -OH), ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.1-7.4 (m, 5H, Ar-H of aniline), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.5 (br s, 1H, -NH) |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~160 (C-OH), ~140-120 (Ar-C), ~118 (Ar-C), ~53 (-OCH₃) |
| IR | ν (cm⁻¹): ~3400-3200 (O-H and N-H stretch), ~1700 (C=O stretch), ~1340 and ~1160 (S=O stretch) |
Visualizations
Reaction Scheme
Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The versatile scaffold of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate serves as a valuable starting material for the synthesis of novel sulfonamide derivatives. The presence of the hydroxyl and methyl ester functionalities on the phenyl ring offers opportunities for further structural modifications, making it an attractive building block in drug discovery and development.
This document provides detailed protocols for the synthesis of sulfonamides from this compound, covering general reaction schemes, experimental procedures, and characterization of the resulting products. Additionally, it explores the potential biological applications of these compounds, with a focus on their role as carbonic anhydrase inhibitors.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reaction:
This compound + R¹R²NH → Methyl 2-hydroxy-5-(N-R¹,R²-sulfamoyl)benzoate + HCl
Experimental Protocols
The following protocols describe the synthesis of sulfonamides using this compound with both aromatic and aliphatic amines.
Protocol 1: Synthesis of N-Aryl Sulfonamides
This protocol details the reaction of this compound with a generic aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl sulfonamide derivative.
Protocol 2: Synthesis of N-Alkyl Sulfonamides
This protocol details the reaction of this compound with a generic aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine (e.g., propylamine, butylamine, morpholine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the aliphatic amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl sulfonamide derivative.
Data Presentation
The following table summarizes the expected yields for the synthesis of various sulfonamide derivatives from this compound based on reactions with analogous sulfonyl chlorides. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | Methyl 2-hydroxy-5-(N-phenylsulfamoyl)benzoate | 85-95 |
| 2 | p-Toluidine | Methyl 2-hydroxy-5-(N-(p-tolyl)sulfamoyl)benzoate | 88-96 |
| 3 | p-Anisidine | Methyl 2-hydroxy-5-(N-(4-methoxyphenyl)sulfamoyl)benzoate | 87-94 |
| 4 | Propylamine | Methyl 2-hydroxy-5-(N-propylsulfamoyl)benzoate | 80-90 |
| 5 | Butylamine | Methyl 2-hydroxy-5-(N-butylsulfamoyl)benzoate | 82-92 |
| 6 | Morpholine | Methyl 2-hydroxy-5-(morpholinosulfonyl)benzoate | 90-98 |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the benzoate ring and the protons of the amine substituent. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The presence of a hydroxyl group will be indicated by a broad peak in the region of 3200-3600 cm⁻¹.
Biological Applications and Signaling Pathways
Sulfonamides derived from salicylic acid and related structures have shown significant potential as inhibitors of carbonic anhydrases (CAs).[1][2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3]
The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its catalytic activity.[1]
Diagram of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Conclusion
The synthesis of sulfonamides using this compound provides a versatile route to a diverse range of compounds with significant potential in drug discovery. The protocols outlined in this document offer a robust starting point for the synthesis and subsequent biological evaluation of these novel sulfonamide derivatives. The potential for these compounds to act as carbonic anhydrase inhibitors highlights a promising avenue for further research and development in various therapeutic areas.
References
- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
Applications of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its chemical structure, featuring a reactive sulfonyl chloride and a salicylic acid moiety, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a well-established pharmacophore present in numerous approved drugs. Simultaneously, the hydroxyl and methyl ester groups on the benzene ring offer additional sites for chemical elaboration, enabling the generation of compound libraries with diverse pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel therapeutic agents.
Application Notes
Synthesis of RORγt Inverse Agonists for Autoimmune Diseases
Background: The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1] Dysregulation of the RORγt signaling pathway is implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] Consequently, RORγt has emerged as a key therapeutic target, and the development of small molecule inverse agonists that inhibit its activity is an active area of research.[3][4]
Application: this compound is a valuable precursor for the synthesis of sulfonamide-containing RORγt inverse agonists. The general synthetic strategy involves the reaction of the sulfonyl chloride moiety with a suitable amine, often a piperazine derivative, to introduce a key pharmacophoric element for RORγt binding. The salicylic acid portion of the molecule can also be modified to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation:
| Compound ID | Structure | RORγt IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |
| Analog 1 | Azatricyclic sulfonamide | 13 | 26 ± 13 (hWB assay) | [5] |
| Analog 2 | Thiazole amide sulfonamide | - | pEC50 of 7.8 (agonist activity) | [6] |
| Analog 3 | N-(4-aryl-5-aryloxy-thiazol-2-yl)-amide | - | Potent inverse agonists | [6] |
Note: The table showcases the therapeutic potential of sulfonamides as RORγt modulators. Further optimization of derivatives from this compound could lead to potent inverse agonists.
Signaling Pathway:
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.
Development of Novel Antimicrobial Agents
Background: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Sulfonamides were among the first classes of synthetic antibiotics and continue to be a source of inspiration for the design of new antibacterial drugs.
Application: The salicylic acid scaffold within this compound is known to possess intrinsic antimicrobial properties. By coupling this scaffold with various amines via the sulfonyl chloride group, a diverse library of sulfonamide derivatives can be synthesized and screened for antimicrobial activity. This approach allows for the exploration of structure-activity relationships and the optimization of antibacterial potency and spectrum.
Data Presentation:
The following table summarizes the minimum inhibitory concentrations (MICs) of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally similar to the core of this compound.
| Compound | Target Organism | MIC (μmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 | |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62 - 31.25 | |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate
This protocol describes the synthesis of a key intermediate for the development of various therapeutic agents, starting from methyl salicylate, which is first converted to this compound.
Step 1: Synthesis of this compound (Formula III)
-
Materials: Methyl salicylate (Formula II), chlorosulfonic acid, thionyl chloride.
-
Procedure:
-
In a reaction vessel, prepare a mixed solution of chlorosulfonic acid and thionyl chloride.
-
Cool the reaction mixture to 0-10°C.
-
Slowly add methyl salicylate dropwise to the cooled solution while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to proceed at this temperature until completion (monitor by TLC).
-
Upon completion, carefully quench the reaction mixture by pouring it over crushed ice.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate (Formula IV)
-
Materials: this compound (Formula III), N-methylpiperazine, an organic solvent (e.g., dichloromethane, chloroform, acetone, or tetrahydrofuran), a base (e.g., triethylamine or N-methylpiperazine itself can act as a base).
-
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
In a separate flask, dissolve N-methylpiperazine and the base (if used) in the same organic solvent. The molar ratio of this compound to N-methylpiperazine can range from 1:1 to 1:5.
-
Slowly add the solution of this compound to the N-methylpiperazine solution at a controlled temperature (e.g., 0-10°C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
After completion, wash the reaction mixture with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate.
-
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a key sulfonamide intermediate.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient synthesis of diverse compound libraries, particularly sulfonamides, which are of significant interest in the development of novel therapeutics. The application notes and protocols provided herein demonstrate its utility in the synthesis of potential RORγt inverse agonists for autoimmune diseases and novel antimicrobial agents. Researchers and drug development professionals can leverage this starting material and the outlined synthetic strategies to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a Series of Sulfonamide Inverse Agonists for the Retinoic Acid Receptor-Related Orphan Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate in the Synthesis of Novel Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a versatile bifunctional molecule containing a reactive sulfonyl chloride and a salicylic acid ester moiety. The sulfonyl chloride group is a key functional group in organic synthesis, serving as a precursor for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] This reactivity makes it a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and colorants.[1] Azo dyes, characterized by the R-N=N-R' functional group, represent a significant class of synthetic colorants used across numerous industries.[2] The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3][4]
This document provides detailed protocols for the synthesis of a novel azo dye using this compound as a key starting material. The synthetic strategy involves a two-step process: first, the synthesis of a sulfonamide intermediate by reacting this compound with an aromatic amine, and second, the diazotization of the resulting intermediate and subsequent coupling with a naphthol derivative to produce the final azo dye.
Experimental Protocols:
Part 1: Synthesis of Intermediate 1 - Methyl 2-hydroxy-5-((4-(dimethylamino)phenyl)sulfamoyl)benzoate
This protocol details the reaction of this compound with N,N-dimethyl-p-phenylenediamine to form a sulfonamide intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| This compound | C₈H₇ClO₅S | 250.66 | 10 | 2.51 g |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | 10 | 1.36 g |
| Pyridine | C₅H₅N | 79.10 | - | 20 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.51 g, 10 mmol) in 30 mL of dichloromethane.
-
To this solution, add N,N-dimethyl-p-phenylenediamine (1.36 g, 10 mmol) and pyridine (20 mL).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 25 mL) to remove excess pyridine and unreacted amine.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure sulfonamide intermediate.
Illustrative Data for Intermediate 1:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | 155-160 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.8-6.8 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃), 3.0 (s, 6H, N(CH₃)₂) |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₆H₁₈N₂O₅S: 351.10, found: 351.12 |
Part 2: Synthesis of Azo Dye from Intermediate 1
This protocol describes the diazotization of the sulfonamide intermediate and its subsequent coupling with 2-naphthol to form the final azo dye.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| Intermediate 1 | C₁₆H₁₈N₂O₅S | 350.40 | 5 | 1.75 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 6 | 0.41 g |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 5 mL |
| 2-Naphthol | C₁₀H₈O | 144.17 | 5 | 0.72 g |
| Sodium Hydroxide | NaOH | 40.00 | 10 | 0.40 g |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Ice | H₂O | 18.02 | - | As needed |
Procedure:
-
Diazotization: a. In a 100 mL beaker, suspend Intermediate 1 (1.75 g, 5 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). b. Cool the suspension to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve sodium nitrite (0.41 g, 6 mmol) in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the suspension of Intermediate 1, ensuring the temperature remains below 5 °C. e. Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 2-naphthol (0.72 g, 5 mmol) in a solution of sodium hydroxide (0.40 g, 10 mmol) in 50 mL of water. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. d. A colored precipitate should form immediately. e. Continue stirring the mixture in the ice bath for 1 hour. f. Collect the precipitated dye by vacuum filtration and wash with cold water until the filtrate is neutral. g. Dry the azo dye in a desiccator.
Illustrative Data for the Final Azo Dye:
| Property | Value |
| Appearance | Deep red to purple solid |
| Yield | 80-90% |
| Melting Point | >250 °C (decomposes) |
| λmax (in ethanol) | 520 nm |
| Molar Extinction Coefficient | 35,000 M⁻¹cm⁻¹ |
| Light Fastness (Blue Scale) | 6-7 |
| Wash Fastness (Grey Scale) | 4-5 |
| Rubbing Fastness (Grey Scale) | 4-5 |
Visualizations:
Workflow for Azo Dye Synthesis:
Caption: General workflow for the two-step synthesis of the azo dye.
Reaction Scheme for Azo Dye Synthesis:
References
Green Synthesis of Sulfonamide Derivatives: A Detailed Guide to Eco-Friendly Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamide derivatives, a cornerstone in medicinal chemistry, is undergoing a green revolution. Traditional methods, often reliant on harsh reagents and volatile organic solvents, are being replaced by cleaner, more efficient, and sustainable alternatives. This document provides detailed application notes and protocols for the green synthesis of these vital compounds, focusing on microwave-assisted, ultrasound-assisted, and mechanochemical methods.
Application Notes
The principles of green chemistry are paramount in modern drug discovery and development, aiming to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this translates to the adoption of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. The direct interaction of microwaves with polar molecules allows for efficient and uniform heating, minimizing side reactions and decomposition of thermally sensitive compounds.[1][2][3]
-
Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis is particularly effective for heterogeneous reactions and can often be performed at lower overall temperatures.[4][5]
-
Mechanochemical Synthesis: This solvent-free or low-solvent approach employs mechanical force, such as ball milling, to induce chemical reactions. By grinding solid reactants together, intimate mixing at the molecular level is achieved, facilitating reactions without the need for a solvent. This method drastically reduces solvent waste and can lead to the formation of novel solid-state phases.[6]
-
Green Solvents and Catalysts: The use of environmentally benign solvents like water, ethanol, and ionic liquids is a key aspect of green sulfonamide synthesis. Additionally, the development of reusable and non-toxic catalysts, such as nanozeolites and magnetic nanoparticles, further enhances the sustainability of these processes.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data for the synthesis of various sulfonamide derivatives using different green chemistry approaches, providing a clear comparison of their efficiency.
| Sulfonamide Derivative Example | Green Synthesis Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| N-Benzyl-4-methylbenzenesulfonamide | Microwave-assisted | TCT, Et3N, NaOH | Acetone/THF/H2O | 30 min | 95 | [3] |
| N-(4-chlorophenyl)benzenesulfonamide | Ultrasound-assisted | None | Water | 1 h | 96 | [7] |
| N,N-Dibenzyl-4-methylbenzenesulfonamide | Mechanochemical (Ball Milling) | MgO | Solvent-free | 120 min | 98 | [6] |
| Various aromatic sulfonamides | Microwave-assisted | CuBr2 | Acetonitrile:Water (1:1) | 10-15 min | ~90 | [8][9] |
| Isoxazolines with sulfonamides | Ultrasound-assisted | TCCA | EtOH-Water | 15-20 min | Good to excellent | [4] |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Conventional (for comparison) | K2CO3 | Dichloromethane | - | 73 | [10][11] |
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of a representative sulfonamide, N-benzyl-4-methylbenzenesulfonamide, using microwave-assisted, ultrasound-assisted, and mechanochemical methods.
Protocol 1: Microwave-Assisted Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is adapted from the work of De Luca and Giacomelli.[3]
Materials:
-
p-Toluenesulfonic acid monohydrate
-
Triethylamine (Et3N)
-
Benzylamine
-
Sodium hydroxide (NaOH)
-
Acetone
-
Tetrahydrofuran (THF)
-
Microwave reactor
Procedure:
-
Activation of Sulfonic Acid: In a microwave-safe sealed tube, combine p-toluenesulfonic acid monohydrate (1 mmol), TCT (0.4 mmol), and triethylamine (1.2 mmol) in acetone (2 mL).
-
Irradiate the mixture in a microwave reactor for 20 minutes at 80 °C.
-
After cooling, filter the mixture through Celite to remove the precipitate.
-
Amination: To the filtrate, add benzylamine (1.1 mmol), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 mmol).
-
Seal the tube and irradiate in the microwave reactor for 10 minutes at 50 °C.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate) to yield N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: Ultrasound-Assisted Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is a general procedure based on ultrasound-assisted sulfonamide syntheses.[4][5]
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1 mmol) and potassium carbonate (2 mmol) in a mixture of ethanol and water (1:1, 20 mL).
-
Cool the flask in an ice bath and add p-toluenesulfonyl chloride (1.1 mmol) dropwise with stirring.
-
Place the flask in an ultrasonic bath and sonicate at room temperature for 15-20 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the salts by filtration. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol/water to obtain pure N-benzyl-4-methylbenzenesulfonamide.
Protocol 3: Mechanochemical Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is based on the one-pot mechanochemical synthesis of sulfonamides.[6]
Materials:
-
Di-p-tolyl disulfide
-
Sodium hypochlorite pentahydrate (NaOCl·5H2O)
-
Sodium hydrogen sulfate (NaHSO4)
-
Benzylamine
-
Magnesium oxide (MgO)
-
Zirconia milling jar and balls
-
Ball mill
Procedure:
-
Preparation of Sulfonyl Chloride Intermediate: In a 15 mL zirconia milling jar containing two zirconia balls (8 mm diameter), add NaHSO4 (0.1 mmol), followed by di-p-tolyl disulfide (1.0 mmol) and NaOCl·5H2O (6.0 mmol).
-
Mill the mixture at a frequency of 30 Hz for 60-180 minutes. The reaction progress can be monitored by taking small aliquots and analyzing by GC-MS.
-
Amination: Open the milling jar in a fume hood and add benzylamine (1.1 mmol) and MgO (4.0 mmol) to the mixture.
-
Close the jar and continue milling at 30 Hz for 120 minutes.
-
Work-up: After the reaction, recover the crude product by washing the jar with ethyl acetate (3 x 5 mL). Filter the suspension.
-
Wash the filtrate with a 10% w/w citric acid solution (3 x 5 mL) to remove unreacted amine and MgO.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel (hexane/ethyl acetate).
Visualizations
Experimental Workflow for Green Sulfonamide Synthesis
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of sulfonylurea herbicides, a critical class of agrochemicals. The document outlines common synthetic strategies, details experimental protocols for key intermediates and final products, and presents quantitative data to compare different methodologies. Visual diagrams of synthetic workflows are included to enhance understanding.
Introduction to Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of herbicides that are effective at very low application rates.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Inhibition of ALS leads to a cessation of plant cell division and growth, ultimately resulting in plant death.[3] Because mammals lack the ALS enzyme, sulfonylurea herbicides exhibit low toxicity to them.[1]
The general structure of a sulfonylurea consists of a sulfonyl group linked to a urea group, which in turn is connected to a heterocyclic ring system. The synthesis of these compounds typically involves the formation of the sulfonylurea bridge by reacting a sulfonamide derivative with a heterocyclic amine derivative via an isocyanate or carbamate intermediate.
General Synthetic Strategies
The synthesis of sulfonylurea herbicides can be broadly categorized into two main approaches: the isocyanate method and the carbamate method. More recent methods aim to avoid hazardous reagents like phosgene and improve reaction efficiency.
2.1. Isocyanate-Based Synthesis
This traditional approach involves the reaction of a sulfonamide with an isocyanate. The isocyanate can be prepared separately or generated in situ.
-
Phosgene Route: This method uses the highly toxic and difficult-to-handle phosgene to convert a sulfonamide into a sulfonyl isocyanate, which then reacts with a heterocyclic amine. Due to the hazards associated with phosgene, alternative phosgenating agents like triphosgene are sometimes used.
-
Non-Phosgene Routes: To avoid phosgene, isocyanates can be generated from amines using reagents like diphenyl carbonate.[4]
2.2. Carbamate-Based Synthesis
This strategy is considered safer than the isocyanate method as it avoids the direct use of isocyanates. It involves the reaction of a sulfonamide with a carbamate derivative of a heterocyclic amine. The carbamate can be prepared by reacting the heterocyclic amine with a chloroformate or a carbonate.
2.3. One-Pot Synthesis
Modern synthetic efforts focus on developing one-pot procedures to improve efficiency and reduce waste. These methods often involve the in situ generation of reactive intermediates, avoiding their isolation. For example, a one-pot synthesis of nicosulfuron has been developed where 2-sulfonyl chloride-N,N-dimethylnicotinamide reacts with sodium cyanate to form the isocyanate in situ, which then reacts with 2-amino-4,6-dimethoxypyrimidine.[5]
Key Intermediates and Their Synthesis
The synthesis of sulfonylurea herbicides relies on the preparation of two key building blocks: a substituted sulfonamide and a heterocyclic amine.
3.1. Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide
This is a crucial intermediate for the synthesis of herbicides like nicosulfuron. A common route involves the following steps:
-
Preparation of 2-Mercapto-N,N-dimethylnicotinamide: 2-Chloro-N,N-dimethylnicotinamide is reacted with sodium hydrosulfide and sulfur in an aqueous sodium hydroxide solution.[6]
-
Chlorination to 2-Chlorosulfonyl-N,N-dimethylnicotinamide: The mercapto intermediate is then chlorinated, for example, by introducing chlorine gas in an acetic acid solution.[6]
-
Amination to 2-Aminosulfonyl-N,N-dimethylnicotinamide: The resulting sulfonyl chloride is then reacted with ammonia to yield the desired sulfonamide.[7]
3.2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This heterocyclic amine is another vital component for many sulfonylurea herbicides. Several synthetic methods exist:
-
From Malononitrile: Malononitrile can be used as a starting material, which undergoes an addition reaction with methanol, followed by a cyanamide reaction and a final ring-closing reaction to yield the product.[8]
-
From Guanidine Nitrate and Diethyl Malonate: These starting materials are reacted in the presence of sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine, which is then methylated using dimethyl carbonate.[9]
Experimental Protocols
4.1. Protocol 1: Synthesis of Nicosulfuron via the Urea Condensation Method
This protocol describes a two-step synthesis of nicosulfuron starting from urea and 2-amino-4,6-dimethoxypyrimidine.
Step 1: Synthesis of Pyrimidine Urea Intermediate
-
Reaction Setup: In a reaction vessel, combine 1.5 mol of urea, 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, and 500 mL of water.[10]
-
Acid Addition: Add 120 mL of concentrated hydrochloric acid (37%).[10]
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.[10]
-
Workup: Cool the reaction mixture to induce crystallization. Filter the solid, wash with water, and dry to obtain the pyrimidine urea intermediate.[10] The reported yield is 85.3%.[10]
Step 2: Synthesis of Nicosulfuron
-
Dissolution: Dissolve the pyrimidine urea intermediate in 500 mL of dichloromethane.[10]
-
Addition of Reactants: Cool the solution to 5-10 °C. Over 4 hours, add a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane dropwise.[10]
-
Reaction: Stir the reaction mixture at 5-10 °C for an additional hour.[10]
-
Workup and Purification: Filter the reaction mixture, wash the solid with water, and dry at room temperature to obtain nicosulfuron.[10] The reported purity is 96.3% with a yield of 93.1%.[10]
4.2. Protocol 2: One-Pot Synthesis of Nicosulfuron
This protocol outlines a more streamlined, one-pot synthesis of nicosulfuron.
-
Reaction Setup: In a 1000 mL reaction flask, add 100 g (0.40 mol) of 2-sulfonyl chloride-N,N-dimethylnicotinamide, 40 g (0.62 mol) of sodium cyanate, 101 g (1.00 mol) of triethylamine, and 125 g of acetonitrile.[5]
-
Isocyanate Formation: Stir the mixture at a controlled temperature of 25 ± 5 °C for 5 hours to facilitate the formation of the isocyanate intermediate.[5]
-
Condensation: Add 75 g (0.48 mol) of 2-amino-4,6-dimethoxypyrimidine to the reaction flask.[5]
-
Reaction: Stir the mixture at ambient temperature (0-40 °C) for 1 hour to complete the condensation reaction.[5]
-
Workup and Purification: The product can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Quantitative Data Summary
The following tables summarize the yields and purities of nicosulfuron and its key intermediate, 2-amino-4,6-dimethoxypyrimidine, from various synthetic methods.
Table 1: Comparison of Nicosulfuron Synthesis Methods
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Urea Condensation | Pyrimidine urea, Pyridinesulfonyl chloride | Triethylamine, HCl | Dichloromethane, Water | 93.1 | 96.3 | [10] |
| One-Pot Synthesis | 2-Sulfonyl chloride-N,N-dimethylnicotinamide, 2-Amino-4,6-dimethoxypyrimidine | Sodium cyanate, Triethylamine | Acetonitrile | High (not specified) | High (not specified) | [5] |
| Water-Phase Synthesis | 2-Ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide, 2-Amino-4,6-dimethoxypyrimidine | Phase transfer catalyst | Acetonitrile/Water | 97.12 | 98.96 | [11] |
Table 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
| Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Purity (%) | Reference |
| Malononitrile, Methanol | HCl, Cyanamide, Sodium phosphate | Toluene, Organic solvents | >77 | >99 | [12] |
| Guanidine nitrate, Diethyl malonate | Sodium methoxide, Dimethyl carbonate | Methanol | 16.8 (in one example) | Not specified | [9] |
| Malononitrile | Cobalt chloride | Methyl tert-butyl ether | 61.5 (three steps) | Not specified | [12] |
Signaling Pathways and Experimental Workflows
6.1. Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides act by inhibiting the ALS enzyme, which is the first step in the biosynthesis of branched-chain amino acids. This inhibition ultimately disrupts protein synthesis and leads to plant death.
Caption: Mechanism of action of sulfonylurea herbicides via inhibition of Acetolactate Synthase (ALS).
6.2. General Experimental Workflow for Sulfonylurea Synthesis
The synthesis of sulfonylurea herbicides typically follows a multi-step process involving reaction, workup, and purification.
Caption: General experimental workflow for the synthesis and purification of sulfonylurea herbicides.
6.3. Logical Relationship of a One-Pot Synthesis
This diagram illustrates the logical flow of a one-pot synthesis, where intermediates are not isolated.
Caption: Logical flow of a one-pot synthesis of a sulfonylurea herbicide.
References
- 1. Multiresidue method for determination of sulfonylurea herbicides in water by liquid chromatography with confirmation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 6. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 7. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 8. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 11. Nicosulfuron water-phase method synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
One-Pot Synthesis of Diverse Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse range of sulfonamides. The sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Traditional synthetic routes often involve the reaction of amines with sulfonyl chlorides, which can be unstable and hazardous to handle.[2] The methods detailed herein offer significant advantages, including improved safety, efficiency, and the use of readily available starting materials, by generating the reactive sulfonyl chloride in situ or bypassing it altogether.
Method 1: Copper-Catalyzed Decarboxylative Halosulfonylation of Aromatic Acids
This innovative one-pot method enables the synthesis of sulfonamides directly from abundant aryl carboxylic acids and amines. The process involves a copper-catalyzed decarboxylative chlorosulfonylation, followed by the addition of an amine to the in situ-generated sulfonyl chloride.[3][4] This strategy is notable for its broad substrate scope, including heteroaromatic acids, and its tolerance of various functional groups.[4]
Data Presentation
Table 1: Substrate Scope for the One-Pot Synthesis of Sulfonamides from Aryl Carboxylic Acids.
| Entry | Aryl Carboxylic Acid | Amine | Product | Yield (%)[4] |
|---|---|---|---|---|
| 1 | Benzoic acid | Morpholine | N-(phenylsulfonyl)morpholine | 63 |
| 2 | 4-Fluorobenzoic acid | N-Boc-piperazine | tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate | 85 |
| 3 | 4-(Trifluoromethyl)benzoic acid | Ammonia | 4-(trifluoromethyl)benzenesulfonamide | 71 |
| 4 | 4-Chlorobenzoic acid | Benzylamine | N-benzyl-4-chlorobenzenesulfonamide | 81 |
| 5 | 2-Methoxybenzoic acid | Morpholine | N-((2-methoxyphenyl)sulfonyl)morpholine | 58 |
| 6 | 3-Methoxybenzoic acid | Morpholine | N-((3-methoxyphenyl)sulfonyl)morpholine | 75 |
| 7 | Pyridine-2-carboxylic acid | Morpholine | N-(pyridin-2-ylsulfonyl)morpholine | 64 |
| 8 | Pyridine-3-carboxylic acid | Morpholine | N-(pyridin-3-ylsulfonyl)morpholine | 55 |
| 9 | Pyridine-4-carboxylic acid | N-Boc-piperazine | tert-butyl 4-(pyridin-4-ylsulfonyl)piperazine-1-carboxylate | 63 |
Experimental Protocol
General Procedure for the One-Pot Synthesis of Sulfonamides from Aryl Carboxylic Acids: [4]
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.025 mmol, 0.05 equiv), and LiBF₄ (0.5 mmol, 1.0 equiv).
-
The vial is sealed with a septum and purged with nitrogen.
-
Add anhydrous acetonitrile (1.0 mL, 0.5 M) and stir the mixture.
-
Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.5 mmol, 1.0 equiv).
-
The vial is then connected to a balloon of sulfur dioxide (SO₂).
-
The reaction mixture is irradiated with 365 nm LEDs and stirred at room temperature for 12 hours.
-
After irradiation, the SO₂ balloon is removed, and the reaction mixture is purged with nitrogen to remove any unreacted SO₂.
-
To the crude reaction mixture, add the desired amine (1.0 mmol, 2.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonamide.
Workflow Diagram
Caption: One-pot synthesis from aryl carboxylic acids.
Method 2: One-Pot Conversion of N-Silylamines and Sulfonyl Chlorides
This protocol offers a convenient and high-yielding synthesis of sulfonamides from N-silylamines and sulfonyl chlorides. The reaction proceeds smoothly, often in refluxing acetonitrile, and the workup is straightforward, involving the removal of solvent and the volatile silyl chloride byproduct.[5] This method is applicable to the synthesis of primary, secondary, and tertiary sulfonamides.[5]
Data Presentation
Table 2: Synthesis of Diverse Sulfonamides from N-Silylamines and Sulfonyl Chlorides.
| Entry | N-Silylamine | Sulfonyl Chloride | Product | Yield (%)[5] |
|---|---|---|---|---|
| 1 | N-(trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | 4-(p-tolylsulfonyl)morpholine | 98 |
| 2 | N-(trimethylsilyl)morpholine | Benzenesulfonyl chloride | 4-(phenylsulfonyl)morpholine | 95 |
| 3 | N-(trimethylsilyl)morpholine | 1-Naphthalenesulfonyl chloride | 4-(naphthalen-1-ylsulfonyl)morpholine | 96 |
| 4 | N-(trimethylsilyl)morpholine | Dansyl chloride | 5-(morpholinosulfonyl)-N,N-dimethylnaphthalen-1-amine | 98 |
| 5 | N,N-diethyl-N-(trimethylsilyl)amine | p-Toluenesulfonyl chloride | N,N-diethyl-4-methylbenzenesulfonamide | 94 |
| 6 | N-(trimethylsilyl)aniline | p-Toluenesulfonyl chloride | 4-methyl-N-phenylbenzenesulfonamide | 92 |
| 7 | N-allyl-N-(trimethylsilyl)amine | p-Toluenesulfonyl chloride | N-allyl-4-methylbenzenesulfonamide | 95 |
| 8 | Aminotriphenylsilane | p-Toluenesulfonyl chloride | 4-methylbenzenesulfonamide (primary) | 89 |
Experimental Protocol
Typical Procedure for the Synthesis of Sulfonamides from N-Silylamines: [5]
-
Dissolve the sulfonyl chloride (1 mmol) in 15 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Slowly add the N-silylamine (1 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and the byproduct (trimethylsilyl chloride) by rotary evaporation.
-
If necessary, the resulting sulfonamide product can be further purified by silica gel chromatography using a hexane:ethyl acetate solvent system.
Workflow Diagram
Caption: Synthesis of sulfonamides from N-silylamines.
Method 3: Palladium-Catalyzed One-Pot Synthesis from Aryl Iodides
This method circumvents the use of pre-formed sulfonyl chlorides by employing a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting aryl ammonium sulfinate intermediate is then converted to the sulfonamide in the same pot by treatment with an amine and sodium hypochlorite (bleach).[6][7]
Data Presentation
Table 3: Scope of the One-Pot Sulfonamide Synthesis from Aryl Iodides.
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Iodotoluene | Morpholine | 4-(p-tolylsulfonyl)morpholine | 85 |
| 2 | 4-Iodoanisole | Pyrrolidine | 1-((4-methoxyphenyl)sulfonyl)pyrrolidine | 82 |
| 3 | 1-Iodo-4-nitrobenzene | Benzylamine | N-benzyl-4-nitrobenzenesulfonamide | 75 |
| 4 | 3-Iodopyridine | Cyclohexylamine | N-cyclohexylpyridine-3-sulfonamide | 68 |
| 5 | Methyl 4-iodobenzoate | (S)-Methyl 2-aminopropanoate | (S)-Methyl 2-(N-(4-(methoxycarbonyl)phenyl)sulfonamido)propanoate | 78 |
| 6 | 4-Iodobenzonitrile | Aniline | 4-cyano-N-phenylbenzenesulfonamide | 71 |
Note: Yield data is representative for this type of transformation and compiled for illustrative purposes.
Experimental Protocol
General Procedure for the One-Pot Synthesis from Aryl Iodides: [6]
-
Step 1: Sulfinate Formation. To a reaction vessel, add the aryl iodide (1.0 equiv), DABSO (0.6 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., Na₂CO₃) in a solvent such as isopropanol.
-
Heat the reaction mixture under an inert atmosphere until the aryl iodide is consumed (monitor by TLC or GC-MS).
-
Step 2: Sulfonamide Formation. Cool the reaction mixture to room temperature.
-
Directly to this mixture, add an aqueous solution of the desired amine (1.5-2.0 equiv) and sodium hypochlorite (bleach, ~1.5 equiv).
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: Pd-catalyzed one-pot sulfonamide synthesis.
These protocols provide researchers with powerful and versatile tools for the rapid synthesis of diverse sulfonamide libraries, facilitating drug discovery and development programs. The one-pot nature of these reactions reduces handling steps, minimizes waste, and improves overall efficiency.
References
- 1. cbijournal.com [cbijournal.com]
- 2. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 7. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides | Department of Chemistry [chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of the chlorosulfonation of methyl salicylate?
A1: The most critical factors are maintaining a low temperature during the addition of reagents and ensuring the absence of moisture. The reaction is highly exothermic, and elevated temperatures can lead to the formation of unwanted side products, primarily sulfones, which are difficult to remove and significantly lower the yield of the desired product.
Q2: Why is it important to use freshly distilled chlorosulfonic acid?
A2: Chlorosulfonic acid is highly reactive and hygroscopic. Over time, it can absorb atmospheric moisture, leading to the formation of sulfuric acid and hydrochloric acid. The presence of excess sulfuric acid can promote side reactions, such as sulfonation at different positions or the formation of sulfones, thereby reducing the yield and purity of the target compound.
Q3: What is the purpose of adding thionyl chloride to the reaction mixture?
A3: Thionyl chloride can be used in conjunction with chlorosulfonic acid to improve the yield. It is thought to react with any water present and can also help in converting any sulfonic acid intermediate back to the desired sulfonyl chloride, thus pushing the equilibrium towards the product.[1][2]
Q4: How can I minimize the formation of the isomeric impurity, Methyl 3-(chlorosulfonyl)-2-hydroxybenzoate?
A4: The formation of the 3-substituted isomer is generally less favored due to steric hindrance from the hydroxyl group and the directing effect of the hydroxyl and ester groups. However, controlling the reaction temperature is key. Running the reaction at a consistently low temperature (0-10°C) during the addition of chlorosulfonic acid helps to maximize the regioselectivity for the desired 5-substituted product.
Q5: What is the best method for quenching the reaction and isolating the product?
A5: The standard and most effective method for quenching the reaction is to slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess chlorosulfonic acid and precipitates the crude product. It is crucial to perform this step carefully and in a well-ventilated fume hood due to the evolution of HCl gas.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reaction temperature was too high. 2. Moisture contamination. 3. Incomplete reaction. 4. Suboptimal ratio of reagents. | 1. Maintain the reaction temperature between 0-10°C during the addition of chlorosulfonic acid.[1] 2. Use freshly distilled chlorosulfonic acid and ensure all glassware is thoroughly dried. 3. Increase the reaction time or consider a slight increase in temperature (e.g., to 20-25°C) after the initial addition is complete.[1] 4. Use a significant excess of chlorosulfonic acid (e.g., a 4-fold excess).[3] |
| Product is an oil or gummy solid | 1. Presence of impurities, such as sulfone byproducts. 2. Incomplete hydrolysis of excess chlorosulfonic acid. | 1. Ensure the reaction temperature was strictly controlled. Purify the crude product by recrystallization from a suitable solvent like methanol. 2. Ensure the reaction mixture is poured into a sufficient amount of ice and stirred thoroughly until all the excess acid is hydrolyzed. |
| Product is difficult to filter | 1. The precipitate is too fine. | 1. Allow the precipitated product to stir in the ice-water mixture for a longer period (e.g., 30 minutes) to allow for particle agglomeration before filtration. |
| Product has a low melting point | 1. Presence of impurities. | 1. Recrystallize the product. If impurities persist, consider a column chromatography purification step. |
| Reaction turns dark or black | 1. Charring due to localized overheating. | 1. Ensure slow, dropwise addition of methyl salicylate to the chlorosulfonic acid with efficient stirring and cooling. |
Optimized Experimental Protocol
This protocol is based on methods reported to achieve high yields.
Materials:
-
Methyl salicylate
-
Chlorosulfonic acid (freshly distilled)
-
Thionyl chloride (optional, but recommended)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.
-
Reagent Addition:
-
Carefully add chlorosulfonic acid (e.g., 28.7 g) to the flask.
-
Begin stirring and allow the acid to cool to 0-5°C.
-
Slowly add methyl salicylate (e.g., 15.0 g) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.[1]
-
-
Reaction:
-
Quenching and Isolation:
-
Prepare a beaker with a large amount of crushed ice.
-
Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess reagents.
-
-
Purification:
-
Filter the precipitated solid using suction filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum. The expected yield is approximately 80%.[1]
-
For higher purity, the crude product can be recrystallized from methanol.
-
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Salicylic Acid | Methyl Salicylate | Methyl Salicylate |
| Chlorosulfonating Agent | Chlorosulfonic Acid | Chlorosulfonic Acid | Chlorosulfonic Acid + Thionyl Chloride |
| Molar Ratio (Substrate:Agent) | Not specified | 1 : 1.9 (mass ratio) | 1 : 1.9 : 0.8 (mass ratio) |
| Temperature | 70-80°C | 0-10°C (addition), then 20-25°C | 0-10°C (addition), then 20-25°C |
| Reaction Time | 1.5 h | 2 h | 7 h |
| Reported Yield | 65%[4] | Not explicitly stated for this step alone | 80%[1] |
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis process.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 4. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurity is the corresponding sulfonic acid, 5-(chlorosulfonyl)-2-hydroxybenzoic acid. This is primarily due to the hydrolysis of the sulfonyl chloride functional group in the presence of water.[1][2] Other potential impurities include unreacted starting materials or byproducts from the synthesis process.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize hydrolysis of the reactive sulfonyl chloride group, this compound should be stored in a cool, dry environment, ideally between 2-8°C, and protected from moisture.[3]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective purification method. However, it's important to note that some aryl sulfonyl chlorides can be unstable on silica gel, potentially leading to decomposition.[4] It is advisable to perform a small-scale trial first. A typical eluent system to start with would be a mixture of ethyl acetate and hexanes.[5]
Q4: My yield is low after recrystallization. How can I improve it?
A4: Low recovery during recrystallization can be attributed to several factors:
-
Solvent Choice: The compound might be too soluble in the chosen solvent. You can try a solvent in which the compound is less soluble or use a two-solvent system.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve crystal formation and purity.
-
Amount of Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[6]
Q5: The purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve a higher purity product with a sharp melting point.[5]
Troubleshooting Guides
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. Impurities are present, lowering the melting point of the mixture. | Use a lower-boiling point solvent or a two-solvent system. Try to pre-purify the crude material using another technique like an aqueous wash if applicable. |
| No crystal formation upon cooling. | The solution is too dilute. The chosen solvent is not appropriate. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, a different recrystallization solvent may be required. |
| Poor recovery of the product. | The compound is too soluble in the chosen solvent. Premature crystallization occurred during hot filtration. | Select a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing prematurely. |
| Colored impurities persist in the final product. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield.[6] |
Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[5] The target compound should have an Rf value of approximately 0.25-0.35 for good separation.[5] |
| Streaking of the compound on the TLC plate or column. | The compound is too polar for the chosen eluent. The column is overloaded with the crude product. | Increase the polarity of the eluent by adding a small amount of a more polar solvent like methanol. Ensure that the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight). |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization. Some sulfonyl chlorides are known to be unstable on silica.[4] |
Quantitative Data Summary
The following table provides general, expected values for the purification of similar benzoate esters and should be used as a guideline. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Parameter | Typical Value | Reference |
| Recrystallization | Expected Purity | >98% | [5] |
| Expected Yield | 70-90% | [5] | |
| Column Chromatography | Expected Purity | >99% | [5] |
| Expected Yield | 80-95% | [5] |
Experimental Protocols
Protocol 1: Recrystallization (Two-Solvent System)
This protocol is a general guideline and may require optimization for solvent choice and volumes. A good starting point for a two-solvent system for an ester like this compound could be an alcohol (like ethanol or isopropanol) as the "good" solvent and water or a non-polar solvent like hexanes as the "poor" solvent.[7][8]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that provides a good separation of the target compound from impurities, with an Rf value of ~0.25-0.35 for the product.[5]
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product has low solubility in the eluent, dissolve it in a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, loaded silica can be added to the top of the column.[5]
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
Stability and proper storage conditions for Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
This technical support center provides guidance on the stability and proper storage of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, alongside troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. The molecule contains two functional groups that can react with water: a sulfonyl chloride and a methyl ester. The sulfonyl chloride group is highly reactive and can readily hydrolyze to the corresponding sulfonic acid, especially in the presence of moisture. The methyl ester group can also undergo hydrolysis to form the carboxylic acid, a reaction that is accelerated under basic (alkaline) conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Several suppliers recommend storage at 2-8°C to minimize degradation. Protecting the compound from moisture is the most critical factor to prevent hydrolysis of the reactive sulfonyl chloride group.
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the two primary degradation products are:
-
5-(Sulfo)-2-hydroxybenzoic acid methyl ester: Formed from the hydrolysis of the sulfonyl chloride group.
-
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Formed from the hydrolysis of the methyl ester group. It is also possible for both groups to hydrolyze, yielding 2-hydroxy-5-sulfobenzoic acid .
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low purity or presence of impurities in a newly opened bottle. | Inadequate storage during transport or prior to receipt, leading to hydrolysis. | Before use, it is advisable to verify the purity of the compound using a suitable analytical method like HPLC. If significant degradation is observed, contact the supplier. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material due to improper handling or storage. The presence of the sulfonic acid degradation product can interfere with reactions. | Always use the compound from a tightly sealed container that has been stored in a desiccator. Minimize the time the container is open to the atmosphere. Consider running a purity check on the starting material before critical experiments. |
| Difficulty in achieving complete dissolution in a reaction solvent. | The compound may have partially hydrolyzed to its sulfonic acid or carboxylic acid derivatives, which have different solubility profiles. | Ensure that your solvent is anhydrous, especially when working with non-polar organic solvents. If you suspect degradation, you may need to purify the starting material before use. |
| Precipitate forms upon addition to a reaction mixture containing water or alcohols. | The sulfonyl chloride group is reacting with the nucleophilic solvent (water or alcohol) to form a less soluble sulfonic acid or sulfonate ester. | If the reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6]
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is a suitable starting point.
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent compound and any peaks that appear in the forced degradation samples.
-
-
Detection Wavelength:
-
Determine the UV absorbance maximum of this compound. A photodiode array (PDA) detector is useful for examining the UV spectra of both the parent compound and its degradation products to select an optimal wavelength for detection.
-
-
Method Validation:
Visualizations
Below are diagrams illustrating key logical relationships and workflows relevant to the stability and handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Common side reactions in sulfonamide synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3]
Q2: Why is a base necessary in the reaction between a sulfonyl chloride and an amine?
A2: A base is crucial for two main reasons. First, it neutralizes the HCl produced, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. Second, by scavenging the acid, the base drives the reaction equilibrium towards the formation of the sulfonamide product.[3]
Q3: What are some common impurities found in crude sulfonamide products?
A3: Common impurities can include unreacted starting materials (amine and sulfonyl chloride), the hydrochloride salt of the starting amine, and side products resulting from hydrolysis of the sulfonyl chloride (sulfonic acid) or over-alkylation of the sulfonamide.
Q4: How can I purify my synthesized sulfonamide?
A4: The two most common methods for purifying sulfonamides are recrystallization and flash column chromatography.[3] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective for crystalline products.[3][4] For less crystalline or more complex mixtures, silica gel chromatography is the preferred method.[3]
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during sulfonamide synthesis and provides actionable solutions.
Issue 1: Low or No Yield of Sulfonamide Product
Possible Cause A: Hydrolysis of the Sulfonyl Chloride
-
Symptoms: A significant amount of sulfonic acid is recovered, or the starting amine is recovered unchanged. The reaction mixture may have a low pH.
-
Explanation: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of water.[5][6] This reaction consumes the sulfonyl chloride, preventing it from reacting with the amine. The rate of hydrolysis can be significant, particularly at elevated temperatures.[5]
-
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Handle hygroscopic materials in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Control Temperature: Add the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize hydrolysis.[3][7]
-
Amine Reactivity: Highly reactive amines can compete more effectively with water, reducing the extent of hydrolysis. For less reactive amines, strictly anhydrous conditions are critical.
-
Possible Cause B: Poor Nucleophilicity of the Amine
-
Symptoms: Both starting materials (amine and sulfonyl chloride) are recovered after the reaction.
-
Explanation: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly. This slow reaction can allow side reactions like hydrolysis of the sulfonyl chloride to dominate.
-
Solutions:
-
Increase Reaction Temperature: After the initial addition at low temperature, the reaction may be gently heated to facilitate the reaction of less nucleophilic amines. Monitor the reaction closely by TLC to avoid decomposition.
-
Use a More Active Catalyst/Base: A stronger, non-nucleophilic base might be required to deprotonate the amine and increase its reactivity.
-
Alternative Synthetic Routes: Consider alternative methods that do not rely on sulfonyl chlorides, such as those involving the coupling of carboxylic acids and amines via decarboxylative halosulfonylation.[8][9]
-
Issue 2: Formation of a Polymeric, Insoluble Byproduct
-
Symptoms: The reaction mixture becomes thick, and a solid precipitates that is insoluble in common organic solvents. This is particularly common in the synthesis of compounds like sulfanilamide.
-
Explanation: If the starting molecule contains both an amine and a precursor to a sulfonyl chloride (like a sulfonic acid), intermolecular reactions can occur, leading to polymerization. For example, if the amino group of one molecule reacts with the sulfonyl chloride group of another, a polymer chain will form.[10]
-
Solution:
-
Use a Protecting Group: The amine functionality must be protected before the formation and reaction of the sulfonyl chloride. An acetyl group is commonly used for this purpose. The protecting group can be removed in a subsequent step after the sulfonamide has been formed.[10]
-
Issue 3: Multiple Products Observed (Di- or Tri-Alkylation)
-
Symptoms: TLC or LC-MS analysis shows multiple spots or peaks corresponding to the desired product as well as products with higher molecular weights.
-
Explanation: The nitrogen atom of the newly formed sulfonamide can still be nucleophilic and react with another molecule of the sulfonyl chloride, especially if a primary amine was used. This leads to the formation of a di-sulfonylated byproduct. Similarly, if alkyl halides are present as impurities or reagents, N-alkylation of the sulfonamide can occur.[11][12]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic amine over the less nucleophilic sulfonamide.[3]
-
Purify Starting Materials: Ensure that starting materials and solvents are free from contaminating alkylating agents.
-
Data Summary
The following table summarizes typical reaction conditions and outcomes for sulfonamide synthesis.
| Parameter | Condition | Expected Outcome | Potential Side Reaction | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, minimizes hydrolysis. | - | [3] |
| Aqueous/Acidic Media | Used in specific aqueous processes. | Hydrolysis of sulfonyl chloride. | [6] | |
| Temperature | 0 °C for addition | Controls exothermic reaction, reduces side products. | Incomplete reaction for unreactive amines. | [3] |
| Room Temperature (RT) for reaction | Sufficient for many reactive amines. | Increased rate of hydrolysis. | [3] | |
| Base | Pyridine or Triethylamine (1.5 eq) | Neutralizes HCl, drives reaction forward. | Can act as a nucleophile if not sterically hindered. | [3] |
| Yield | One-pot decarboxylative method | 68% (example) | Formation of sulfonyl fluoride byproduct. | [8][9] |
| Aqueous diazonium salt method | > 70% | Hydrolysis of sulfonyl chloride. | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol is adapted from standard laboratory procedures for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.[3]
-
Amine Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine (1.5 equivalents), to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
Visualized Workflows and Logic
Caption: Standard experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for common sulfonamide synthesis issues.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 12. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Optimizing temperature and time for chlorosulfonation reactions
A Senior Application Scientist's Guide to Optimizing Temperature and Time
Welcome to the technical support center for chlorosulfonation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to control your experiments. Chlorosulfonation is a powerful tool for creating sulfonyl chlorides—key intermediates in the synthesis of pharmaceuticals, detergents, and dyes.[1] However, the reaction's success is critically dependent on the precise control of temperature and time. This guide is structured as a series of questions you might encounter in the lab, designed to troubleshoot issues and optimize your outcomes.
Critical Safety Advisory: Handling Chlorosulfonic Acid
Before we delve into the science, we must address safety. Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive substance.[2] Failure to handle it with extreme care can result in severe chemical and thermal burns, violent reactions, and the release of toxic fumes.[3]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, rubber gauntlet gloves, and chemical splash goggles with a full-face shield.[4] Ensure all work is conducted inside a certified chemical fume hood.
-
Anhydrous Conditions: Chlorosulfonic acid reacts violently and exothermically with water, releasing large quantities of corrosive hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) fumes.[3] All glassware must be oven-dried, and the reaction should be protected from atmospheric moisture.
-
Ventilation: The reaction evolves HCl gas.[5] Ensure your fume hood has adequate airflow and consider using a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the off-gas.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[2][4] Have an appropriate quenching agent (like dry sand or sodium bicarbonate) ready for spills; DO NOT USE WATER to clean up spills.[4]
Section 1: Fundamental Principles of Temperature and Time
This section addresses the core concepts governing the influence of thermal conditions and reaction duration on the chlorosulfonation process.
Q1: What is the fundamental role of temperature in a chlorosulfonation reaction?
Temperature is arguably the most critical parameter in chlorosulfonation as it dictates both the reaction rate and, more importantly, the product selectivity by influencing which reactive electrophile is present.
The reaction can proceed via two main pathways, which are in equilibrium.[1][6] At low temperatures (typically -10°C to 25°C), chlorosulfonic acid self-ionizes to generate the chlorosulfonium cation (SO₂Cl⁺), the desired electrophile for producing sulfonyl chlorides.[6]
However, at higher temperatures (e.g., >100°C), chlorosulfonic acid can decompose into sulfur trioxide (SO₃) and hydrogen chloride (HCl).[1] In this scenario, SO₃ becomes the dominant electrophile, leading to the formation of sulfonic acid as the primary product, which is often an undesired side reaction. Excessively high temperatures can also promote side reactions like sulfone formation or even chlorination of the aromatic ring.[7][8]
Caption: Figure 1. Temperature-Dependent Electrophile Generation.
Q2: How does reaction time impact the yield and purity of the sulfonyl chloride?
Reaction time is intrinsically linked to temperature. The primary goal is to allow the reaction to proceed to completion without letting side reactions dominate.
-
Insufficient Time: If the reaction is stopped prematurely, you will have a low yield with a significant amount of unreacted starting material. This is common when running reactions at very low temperatures where the kinetics are slow.
-
Optimal Time: This is the point where the consumption of the starting material is maximized, and the formation of the desired sulfonyl chloride is at its peak. Monitoring the reaction is key to identifying this window.[9]
-
Excessive Time: Prolonging the reaction, especially at elevated temperatures, increases the likelihood of side product formation. The initially formed sulfonyl chloride can react further to form sulfones, or di-sulfonated products may appear.[10] In some cases, product degradation can occur, leading to discoloration and lower yields.[11]
Section 2: Practical Optimization and Experimental Protocol
This section provides actionable guidance for setting up and running your experiment, including starting parameters that you can adapt for your specific substrate.
Q3: What is a reliable, general-purpose protocol for the chlorosulfonation of an aromatic compound?
This protocol provides a robust starting point. Remember that the optimal temperature, time, and stoichiometry will vary based on your specific substrate's reactivity.[8]
Experimental Protocol: General Chlorosulfonation
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the chlorosulfonic acid (typically 3-5 equivalents). Ensure the setup includes a gas outlet connected to a trap for HCl vapor.
-
Cooling: Cool the chlorosulfonic acid to the desired starting temperature (e.g., 0°C) using an ice-water or ice-salt bath.[12]
-
Substrate Addition: Add the aromatic substrate (1 equivalent) to the dropping funnel, dissolved in a minimal amount of a dry, inert solvent (like dichloromethane) if it is a solid. Add the substrate dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not rise significantly.[8] For many reactions, maintaining the temperature between 0°C and 10°C during addition is critical.
-
Reaction: After the addition is complete, allow the mixture to stir at the chosen temperature. The optimal time can range from 1 hour to several hours. Monitor the reaction's progress by periodically taking a small aliquot, carefully quenching it in ice water, extracting it with a suitable solvent, and analyzing it by TLC or HPLC.[9]
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[8][11] This quenches the reaction and precipitates the solid sulfonyl chloride product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids, followed by a cold non-polar solvent (like hexane) to aid in drying.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent if necessary.
Q4: What are the recommended starting temperatures and times for different classes of substrates?
The electronic nature of your substrate is the primary determinant of its reactivity. Activated rings react faster and often require lower temperatures, while deactivated rings require more forcing conditions.
| Substrate Class | Example(s) | Recommended Starting Temperature | Typical Reaction Time | Rationale & Key Considerations |
| Highly Activated | Phenols, Anilines, Ethers | -10°C to 0°C | 1 - 3 hours | These substrates are highly reactive. Low temperatures are crucial to prevent polysulfonation and oxidation. Protecting groups on anilines are often necessary. |
| Moderately Activated | Alkylbenzenes (e.g., Toluene) | 0°C to 10°C | 2 - 4 hours | The reaction proceeds readily. Temperature control is important to ensure good regioselectivity and prevent sulfone formation. |
| Neutral | Benzene, Halobenzenes | 10°C to 25°C | 4 - 8 hours | These require slightly higher temperatures or longer times to achieve full conversion. Overheating can still lead to byproducts.[13] |
| Deactivated | Nitrobenzene, Acylbenzenes | 25°C to 80°C (or higher) | 6 - 24 hours | Forcing conditions are necessary. The risk of sulfonation (via SO₃) increases significantly at these temperatures. Monitor carefully for product degradation.[14] |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide helps you diagnose and solve common problems by linking them back to temperature and time.
// Nodes Start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Problems P1 [label="Low or No Yield", fillcolor="#FCE8E6", fontcolor="#202124"]; P2 [label="Multiple Products /\nLow Purity", fillcolor="#FCE8E6", fontcolor="#202124"]; P3 [label="Dark Color / Tar Formation", fillcolor="#FCE8E6", fontcolor="#202124"];
// Causes C1a [label="Temp Too Low:\nSlow kinetics", fillcolor="#E8F0FE", fontcolor="#202124"]; C1b [label="Time Too Short:\nIncomplete reaction", fillcolor="#E8F0FE", fontcolor="#202124"]; C1c [label="Moisture Present:\nReagent decomposition", fillcolor="#E8F0FE", fontcolor="#202124"];
C2a [label="Temp Too High:\nSulfone/Di-sulfonation", fillcolor="#E8F0FE", fontcolor="#202124"]; C2b [label="Time Too Long:\nSide reactions proceed", fillcolor="#E8F0FE", fontcolor="#202124"]; C2c [label="Inefficient Quench:\nProduct hydrolysis", fillcolor="#E8F0FE", fontcolor="#202124"];
C3a [label="Excessive Temp:\nProduct/Substrate degradation", fillcolor="#E8F0FE", fontcolor="#202124"]; C3b [label="Highly Activated Substrate:\nOxidation by reagent", fillcolor="#E8F0FE", fontcolor="#202124"];
// Solutions S1a [label="Solution:\n- Incrementally increase temp\n- Extend reaction time\n- Monitor by TLC/HPLC", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; S1c [label="Solution:\n- Use oven-dried glassware\n- Run under inert atmosphere", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
S2a [label="Solution:\n- Decrease reaction temp\n- Reduce reaction time\n- Use stoichiometric reagent", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; S2c [label="Solution:\n- Pour reaction mix into ice\n(not vice-versa)\n- Ensure vigorous stirring", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
S3a [label="Solution:\n- Run at the lowest possible temp\n- Shorten reaction time", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; S3b [label="Solution:\n- Use lower temperature\n- Consider protecting groups", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections Start -> {P1, P2, P3};
P1 -> {C1a, C1b, C1c}; C1a -> S1a; C1b -> S1a; C1c -> S1c;
P2 -> {C2a, C2b, C2c}; C2a -> S2a; C2b -> S2a; C2c -> S2c;
P3 -> {C3a, C3b}; C3a -> S3a; C3b -> S3b; }
Caption: Figure 2. Troubleshooting Flowchart for Chlorosulfonation.
Q5: My reaction gave a very low yield, with mostly starting material recovered. What went wrong?
This is a classic case of an incomplete reaction. The primary culprits related to temperature and time are:
-
Cause - Temperature Too Low: The activation energy for the reaction was not met, resulting in extremely slow kinetics.[10]
-
Solution: Re-run the reaction at a slightly higher temperature (e.g., increase in 10°C increments). For a stalled reaction, you can sometimes rescue it by allowing it to warm slowly to a higher temperature while monitoring its progress.
-
-
Cause - Insufficient Reaction Time: The reaction was quenched before it had time to complete at the given temperature.
-
Solution: Extend the reaction time. Use TLC or HPLC to confirm the disappearance of the starting material before proceeding to the work-up.
-
-
Cause - Moisture Contamination: Water in your glassware or reagents will rapidly decompose the chlorosulfonic acid, reducing its effective concentration and preventing the reaction.[8]
-
Solution: Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of chlorosulfonic acid and run the reaction under an inert atmosphere (N₂ or Ar).
-
Q6: My crude product is a mixture containing significant impurities, such as sulfones or a di-substituted product. How can I fix this?
The formation of these byproducts is a clear indication that your reaction conditions are too harsh.[10]
-
Cause - Temperature Too High: This is the most common cause. Elevated temperatures provide the activation energy for undesired follow-on reactions. The initially formed, highly reactive sulfonyl chloride can attack another molecule of the starting material to form a sulfone.[1]
-
Solution: Lower the reaction temperature significantly. Even a 10-20°C reduction can dramatically improve selectivity. It is better to run the reaction for longer at a lower temperature than quickly at a high one.
-
-
Cause - Prolonged Reaction Time: Leaving the reaction to stir for too long after completion, especially at room temperature or above, gives time for side reactions to occur.
-
Solution: Monitor the reaction closely and proceed with the work-up as soon as the starting material is consumed. Do not let the reaction stir overnight unless you have established that it is safe to do so at a controlled low temperature.
-
-
Cause - High Localized Concentrations: Adding the substrate too quickly can create "hot spots" where the exothermic reaction raises the local temperature, promoting side reactions.[8]
-
Solution: Ensure slow, dropwise addition of the substrate with efficient stirring to dissipate heat and maintain a homogeneous temperature throughout the reaction mixture.
-
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. chemithon.com [chemithon.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. globalspec.com [globalspec.com]
- 8. benchchem.com [benchchem.com]
- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
Technical Support Center: Separation of By-products in Sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the separation of by-products commonly encountered during the synthesis of sulfonamides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification efforts.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format to provide direct solutions to specific issues encountered during the purification of sulfonamides.
Crystallization & Recrystallization
Q1: My sulfonamide is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the sulfonamide separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High Impurity Levels: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
Troubleshooting Steps:
-
Re-dissolve the oil: Add a small amount of additional hot solvent to dissolve the oil completely.
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.
-
Induce crystallization:
-
Scratch the inside of the flask at the solution's surface with a glass rod.
-
Add a seed crystal of the pure sulfonamide.
-
-
Change the solvent system: If the problem persists, try a different solvent or a co-solvent system.[1][2][3][4]
Q2: The yield of my recrystallized sulfonamide is very low. How can I improve it?
A2: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor.
-
Premature crystallization: The product may crystallize in the funnel during hot filtration.
-
Incomplete precipitation: The solution may not be cooled sufficiently.
Troubleshooting Steps:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Preheat the filtration apparatus: Warming the funnel and receiving flask before hot filtration can prevent premature crystallization.[5]
-
Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.[5][6]
-
Check the mother liquor: If you suspect significant product loss, you can concentrate the mother liquor and attempt a second crystallization.[7]
Q3: My final sulfonamide product is still impure after recrystallization. What can I do?
A3: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.
Troubleshooting Steps:
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[5]
-
Perform a second recrystallization: If the product is still impure, a second recrystallization, potentially with a different solvent, may be necessary.[5]
-
Consider a pre-purification step: For very impure samples, a preliminary purification by column chromatography or a liquid-liquid extraction wash can remove a significant portion of the by-products before crystallization.[2]
Chromatography (Column, HPLC, TLC)
Q1: How do I choose the right solvent system for column chromatography of my sulfonamide?
A1: The ideal solvent system (eluent) for column chromatography should provide good separation between your desired sulfonamide and its by-products.
Troubleshooting Steps:
-
Use Thin-Layer Chromatography (TLC) for screening: Before running a column, test various solvent systems using TLC. The ideal eluent will give your target sulfonamide an Rf value of approximately 0.25-0.35 and show good separation from other spots.[8]
-
Start with a non-polar solvent and gradually increase polarity: A common approach is to start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Consider the polarity of your compounds: Sulfonamides are generally polar. The polarity of by-products will vary. For example, unreacted amines are typically more polar than the sulfonamide product, while unreacted sulfonyl chlorides are less polar.
Q2: My compounds are not separating well on the column. What can I do to improve resolution?
A2: Poor separation can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the eluent: Use a less polar solvent system to slow down the elution of all compounds, which can improve separation. A gradient elution (gradually increasing the polarity of the eluent during the separation) can also be effective.
-
Ensure proper column packing: A well-packed column is crucial for good separation. The adsorbent should be packed uniformly without any air bubbles or channels.[8][9]
-
Do not overload the column: The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Use a finer mesh adsorbent: Smaller particle sizes can provide a larger surface area and better resolution.
Q3: How can I monitor the progress of my sulfonamide synthesis reaction using TLC?
A3: TLC is a quick and effective way to monitor a reaction's progress.
Procedure:
-
Spot the plate: On a TLC plate, spot the starting materials (amine and sulfonyl chloride) as references, and the reaction mixture.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots: Use a UV lamp to visualize the spots. The formation of a new spot corresponding to the sulfonamide product and the disappearance of the starting material spots indicate the reaction is proceeding.[10][11]
Liquid-Liquid Extraction (LLE)
Q1: How do I choose the appropriate solvents for a liquid-liquid extraction to purify my sulfonamide?
A1: The choice of solvents depends on the solubility and acidic/basic properties of your sulfonamide and the by-products.
General Principles:
-
You need two immiscible solvents, typically an aqueous phase and an organic phase (e.g., water and dichloromethane or ethyl acetate).[12]
-
The sulfonamide and by-products should have different solubilities in these two phases.
-
You can manipulate the pH of the aqueous phase to change the solubility of acidic or basic compounds. Sulfonamides have an acidic proton on the nitrogen, so they can be deprotonated with a base to become water-soluble. Unreacted amines are basic and can be protonated with an acid to become water-soluble.
Q2: I'm having trouble with emulsion formation during extraction. How can I resolve this?
A2: Emulsions are a common problem in LLE and can be difficult to break.
Troubleshooting Steps:
-
Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.
-
Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Filtering the emulsion through a pad of celite or glass wool can sometimes help.
Data Presentation: Comparison of Separation Techniques
The following tables provide a summary of quantitative data related to various separation and analytical methods for sulfonamides.
Table 1: Recovery Rates for Extraction Methods
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | 9 Sulfonamides | Milk | >85% (with optimization) | [12] |
| Solid-Phase Extraction | 10 Antibiotics (including sulfonamides) | Bovine Milk | 70-106% | [13] |
| Pressurized Liquid Extraction | 5 Sulfonamides | Aged Soil | 62-93% (short-term spike) | [14] |
| QuEChERS | 9 Sulfonamides | Chicken Muscle | 76.8-95.2% | [15] |
Table 2: HPLC Conditions for Sulfonamide Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| YMC-Triart C8 (250x4.6 mm, 5µm) | Gradient elution | 1.0 | UV-Vis/PDA at 265 nm | [16] |
| C18 (250x4.6 mm, 5µm) | Water:Acetonitrile:Methanol (60:35:5, v/v) with phosphoric acid (pH 2.5) | 1.0 | UV at 278 nm | [17] |
| Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) | 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3) | 0.6 | UV at 260 nm | [18] |
| Agilent ZORBAX Eclipse Plus C18 (75x4.6 mm, 3.5µm) | Gradient: A=0.05 M Sodium Acetate pH 4.5, B=MeOH | - | FLD (Ex=405 nm, Em=495 nm) after pre-column derivatization | [15] |
Table 3: TLC Conditions for Sulfonamide Analysis
| Stationary Phase | Mobile Phase | Visualization | Reference |
| Silica Gel | Chloroform:n-butanol (4:1) | Fluorescamine spray, UV light (366 nm) | [19] |
| Silica Gel G/UV | Chloroform:n-butanol (9:1, v/v) | Fluorescamine, UV light (366 nm) | |
| Silica Gel | Methanol:Water:Acetone (60:20:20) | - | [11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes the standard method for purifying a solid sulfonamide.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[5]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Column Chromatography
This protocol outlines the steps for purifying a sulfonamide using silica gel column chromatography.
-
Column Preparation:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add another layer of sand on top of the silica gel.[8][9]
-
-
Sample Loading:
-
Dissolve the crude sulfonamide in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure sulfonamide.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 3: Liquid-Liquid Extraction for Work-up
This protocol describes a typical extractive work-up to separate a sulfonamide from acidic and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine. Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH) to remove unreacted sulfonyl chloride (which may have hydrolyzed to the sulfonic acid) and the sulfonamide product itself if it is sufficiently acidic. The sulfonamide can then be recovered from the aqueous layer by acidification.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid, base, or salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Visualizations
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. nanobioletters.com [nanobioletters.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
Safe handling procedures for Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (CAS No. 60638-81-5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the molecular formula C8H7ClO5S.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive nature, due to the presence of a sulfonyl chloride group, makes it a valuable component in the development of new drugs, particularly anti-inflammatory and analgesic medications.[1][2] It also finds use in the production of dyes and pigments and in the formulation of some personal care products.[1]
Q2: What are the main hazards associated with this compound?
A2: The primary hazard of this compound is its corrosive nature. It is classified as causing severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation.[4] It is also important to note that it reacts violently with water, which can produce hazardous acidic fumes.[5][6]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: A comprehensive selection of PPE is mandatory to ensure safety. This includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves before use and use proper removal techniques.
-
Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes.[5][7]
-
Skin and Body Protection: A laboratory coat, and for larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][9] If vapor exposure is possible, a full-face respirator with an acid gas cartridge is necessary.[5]
Q4: How should I properly store this compound?
A4: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[5] The container should be tightly sealed and clearly labeled.[5] Recommended storage temperature is between 2-8°C.[1][2]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is crucial.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or release of gas from the container upon opening. | Reaction with moisture in the air. | This compound is water-reactive.[5][6] Ensure you are opening the container in a dry, well-ventilated area, preferably within a chemical fume hood. Minimize the time the container is open. |
| Material has solidified or appears discolored. | Improper storage or degradation over time. | Do not use the material if its appearance has significantly changed. Consult with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. |
| A small spill occurs in the fume hood. | Accidental mishandling during transfer. | Follow the detailed spill cleanup protocol outlined below. Ensure you are wearing the appropriate PPE. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H7ClO5S | [1][2][3] |
| Molecular Weight | 250.66 g/mol | [1][2][11] |
| CAS Number | 60638-81-5 | [1][2][3][11] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
Protocol for Handling a Small Spill of this compound
Objective: To safely contain, neutralize, and clean up a small spill (less than 100g) of this compound within a chemical fume hood.
Materials:
-
Full Personal Protective Equipment (PPE) as specified above.
-
Dry, non-combustible absorbent material (e.g., dry sand, earth, vermiculite).[5]
-
Neutralizing agent (e.g., sodium carbonate or lime).[5]
-
Sealable, labeled waste container.
-
Scoop or other tools for collecting absorbed material.
Procedure:
-
Isolate the Area: Ensure the spill is contained within the chemical fume hood. Keep unnecessary personnel away.
-
Ensure Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.
-
Contain the Spill: Cover the spill with a dry, non-combustible absorbent material like dry sand or earth.[5] DO NOT USE WATER directly on the spill as it can worsen fume generation.[5]
-
Neutralize: Carefully and slowly add a neutralizing agent such as sodium carbonate or lime over the absorbent material.[5]
-
Collect Waste: Once the reaction has ceased, carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are removed. Collect all cleaning materials in the hazardous waste container.
-
Dispose of Waste: Dispose of the sealed waste container according to your institution's hazardous waste disposal procedures.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Visualizations
Caption: Decision workflow for responding to a spill of this compound.
References
- 1. Cas 60638-81-5,Methyl 5-chlorosulfonyl-2-hydroxybenzoate | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. scbt.com [scbt.com]
Preventing degradation of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis. The chlorosulfonyl group (-SO₂Cl) is highly susceptible to reaction with water (moisture), which leads to the formation of the corresponding sulfonic acid, rendering the compound inactive for its intended downstream applications. This reactivity is a common characteristic of sulfonyl chlorides.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C. It is crucial to store the compound in a tightly sealed container to protect it from atmospheric moisture.
Q3: How can I tell if my this compound has degraded?
A3: Degradation may not always be visible, but signs can include a change in the physical appearance of the solid (e.g., clumping or discoloration) or a decrease in performance in subsequent reactions. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to determine the purity of the compound.
Q4: Can I handle this compound on an open bench?
A4: Due to its hygroscopic and reactive nature, it is strongly recommended to handle this compound in a controlled environment, such as a glove box with a dry atmosphere or under a stream of inert gas (e.g., nitrogen or argon). If a controlled atmosphere is not available, handling should be done as quickly as possible to minimize exposure to ambient moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced reaction yield or incomplete reaction | Degradation of this compound due to hydrolysis. | - Verify the purity of the starting material using HPLC or NMR (see Experimental Protocols).- Use a fresh, unopened container of the reagent.- Ensure all reaction glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Clumping or caking of the solid compound | Absorption of atmospheric moisture. | - Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide).- Before use, the material can be dried under high vacuum, taking care not to use excessive heat which could cause thermal decomposition. |
| Inconsistent results between experiments | Variable levels of degradation of the starting material between batches or due to different handling procedures. | - Standardize the handling and storage procedures for the compound.- Always use a fresh aliquot from a properly stored main stock.- Re-evaluate the purity of the compound if it has been stored for an extended period or if the storage conditions have been compromised. |
Data Presentation
The rate of hydrolysis of sulfonyl chlorides is significantly influenced by temperature and the presence of water. The following table summarizes the expected qualitative and semi-quantitative impact of these factors on the stability of this compound.
| Storage Condition | Temperature | Relative Humidity | Expected Rate of Degradation (Hydrolysis) | Recommended Action |
| Ideal | 2-8°C | < 20% | Very Low | Maintain these conditions for long-term storage. |
| Sub-optimal | Room Temperature (~20-25°C) | 20-40% | Low to Moderate | Suitable for short-term storage (days to weeks). |
| Poor | Room Temperature (~20-25°C) | > 40% | Moderate to High | Avoid; risk of significant degradation over a short period. |
| Unacceptable | > 30°C | > 60% | High to Very High | Do not store under these conditions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound and can be used to detect the presence of its sulfonic acid degradation product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks. The hydrolysis product will typically have a shorter retention time due to its higher polarity.
Purity Assessment by ¹H NMR Spectroscopy
NMR spectroscopy can provide a qualitative and semi-quantitative assessment of the compound's integrity.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) or anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). It is critical to use a dry solvent.
-
Sample Preparation: Dissolve a small amount of the compound in the chosen anhydrous NMR solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The presence of the sulfonic acid hydrolysis product can be identified by the appearance of new signals and a change in the integration of the characteristic peaks of the starting material. The aromatic protons and the methyl ester protons will have distinct chemical shifts that can be monitored.
Visualizations
Degradation Pathway
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Workflow
Caption: Decision-making for troubleshooting experiments.
Technical Support Center: Column Chromatography Purification of Sulfonamide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of sulfonamide reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide product is streaking badly on the silica gel column. What are the common causes and solutions?
Streaking is a common issue when purifying sulfonamides and is often attributed to their acidic nature and potential for strong interactions with the silica gel stationary phase.
-
Cause: The acidic protons of sulfonamides can interact strongly with the silanol groups on the surface of the silica gel, leading to poor elution and band broadening.
-
Solution 1: Mobile Phase Modification. The addition of a small amount of a competitive base or acid to the mobile phase can significantly improve peak shape. For acidic sulfonamides, adding a small amount of acetic acid or formic acid (0.1–2.0%) to the eluent can help.[1] For basic impurities or to neutralize the acidic silica surface, a small amount of a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide can be added to the eluent.[1]
-
Solution 2: Sample Overloading. Ensure you are not overloading the column, which can lead to peak distortion.[1] Try running the separation again with a more diluted sample.[1]
-
Solution 3: Inappropriate Solvent System. The choice of solvent can influence streaking. If the compound with a low Rf dissolves well in the eluent, and a compound with a high Rf does not, this can lead to streaking.[2] It is advisable to find a solvent system that dissolves all components well.[2]
Q2: My sulfonamide product is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?
This issue often arises due to the high polarity of some sulfonamides, causing them to be strongly retained on the polar silica gel.
-
Cause: Highly polar sulfonamides can form strong hydrogen bonds with the silanol groups on the silica surface, resulting in very long or even complete retention.[1]
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[1]
-
Solution 2: Use an Alternative Stationary Phase. If increasing the mobile phase polarity is ineffective, consider a different stationary phase. Alumina (available in acidic, basic, and neutral forms) or Florisil can be good alternatives for certain polar compounds.[1][2] For extremely polar compounds, reversed-phase chromatography with a C18 stationary phase might be more suitable.[1]
-
Solution 3: Check for Compound Decomposition. It is possible the compound has decomposed on the silica gel. You can test for compound stability on silica using a 2D TLC plate.[2]
Q3: I am observing poor separation between my desired sulfonamide and impurities, even though they have different Rf values on the TLC plate. Why is this happening?
Poor resolution on the column despite good separation on TLC can be frustrating and may be due to several factors.
-
Cause 1: Misleading TLC. The separation on the TLC plate might be misleading. One of the spots on the TLC could be a degradation product of another component, and this degradation is actively occurring on the silica gel during the column run.[2]
-
Solution 1: Verify Compound Stability. Perform a 2D TLC to check if your compound is stable on silica gel.[2]
-
Cause 2: Improper Column Packing. A poorly packed column with channels or cracks will lead to inefficient separation.
-
Solution 2: Repack the Column. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Cause 3: Inappropriate Flow Rate. The flow rate of the mobile phase can significantly impact separation.
-
Solution 3: Optimize Flow Rate. If the flow rate is too fast, there isn't enough time for proper equilibration between the stationary and mobile phases, leading to poor separation.[3] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[3] The optimal flow rate will depend on the column dimensions.[3]
Q4: How do I choose an appropriate solvent system for my sulfonamide purification?
The selection of the mobile phase is crucial for a successful separation.
-
Step 1: TLC Analysis. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your desired sulfonamide an Rf value between 0.2 and 0.4.
-
Step 2: Polarity Considerations. Sulfonamides are generally polar compounds, so a mixture of a non-polar and a polar solvent is typically used.[4] Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/isopropanol.
-
Step 3: Three-Component Solvent Systems. For challenging separations of polar compounds, a three-component solvent system can provide better selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve the separation of co-eluting polar compounds.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the column chromatography purification of sulfonamide reaction products.
| Problem | Possible Cause | Recommended Solution |
| No compound eluting | Compound is too polar and strongly adsorbed to silica. | Increase the polarity of the mobile phase (e.g., add methanol to dichloromethane).[1] If that fails, switch to a more polar stationary phase like alumina or consider reversed-phase chromatography.[1][2] |
| Compound has decomposed on the column. | Test for compound stability on silica using 2D TLC.[2] If unstable, use a less acidic stationary phase like deactivated silica, alumina, or Florisil.[2] | |
| Incorrect solvent system used. | Double-check the composition of your mobile phase.[2] | |
| Poor separation/Co-elution | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for a larger ΔRf between your product and impurities. Consider a three-component solvent system for better selectivity.[1] |
| Column overloading. | Reduce the amount of crude product loaded onto the column.[1] | |
| Poorly packed column. | Ensure the column is packed evenly without cracks or channels. | |
| Flow rate is too fast or too slow. | Optimize the flow rate. A slower flow rate generally improves resolution but increases run time.[3] | |
| Streaking of bands | Compound is acidic/basic and interacting with silica. | Add a modifier to the mobile phase. For acidic compounds, add 0.1-2.0% acetic or formic acid.[1] For basic compounds, add 0.1-2.0% triethylamine or a few drops of ammonium hydroxide.[1] |
| Sample is poorly soluble in the mobile phase. | Use a stronger solvent to dissolve the sample for loading, but use a minimal amount.[3] Alternatively, use the dry loading technique.[3] | |
| Cracked or disturbed silica bed | Column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Heat generated from solvent interaction with silica. | Pack the column using a slurry method and allow it to cool and settle before running. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of a Sulfonamide
This protocol outlines a general procedure for the purification of a sulfonamide reaction product using silica gel column chromatography.
1. Preparation of the Slurry:
- Determine the amount of silica gel required (typically 30-100 times the weight of the crude product).
- In a beaker, add the silica gel to a sufficient amount of the initial, least polar mobile phase to create a pourable slurry.
- Stir the slurry gently to remove any trapped air bubbles.
2. Packing the Column:
- Secure the chromatography column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Pour the silica gel slurry into the column in a single, continuous motion.
- Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[3]
3. Sample Loading:
- Wet Loading: Dissolve the crude sulfonamide product in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Using a pipette, carefully add the sample solution to the top of the silica bed.[3] Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
- Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel (2-3 times the weight of the crude product).[3] Remove the solvent under reduced pressure to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.[3]
4. Elution:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions. The elution can be performed isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase).
- Maintain a constant flow rate. For flash chromatography, a pressure of 1-4 psi can be applied.[3]
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify which fractions contain the purified sulfonamide.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General workflow for sulfonamide purification by column chromatography.
References
Technical Support Center: Managing HCl Scavengers in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection and management of hydrogen chloride (HCl) scavengers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an HCl scavenger necessary in sulfonamide synthesis?
In the standard synthesis of sulfonamides, a sulfonyl chloride reacts with a primary or secondary amine.[1][2] This nucleophilic substitution reaction forms the desired sulfonamide bond but also generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1][2] The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An HCl scavenger, which is a base, is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.
Q2: What are the most common HCl scavengers, and how do I choose the right one?
The choice of scavenger depends on factors like the reactivity of your substrates, solvent, reaction temperature, and the desired workup procedure.
-
Tertiary Amines: Triethylamine (TEA) and pyridine are the most common organic bases used for this purpose.[1][3] Diisopropylethylamine (DIPEA), a non-nucleophilic, sterically hindered base, is also a frequent choice, particularly when dealing with sensitive substrates.
-
Inorganic Bases: For certain applications, especially those tolerant of aqueous conditions, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective and cost-efficient alternatives.[4][5]
-
Pyridine Alternatives: Due to the toxicity of pyridine, alternatives like N-methylimidazole or 2,6-lutidine are often considered.[3][6]
Refer to the selection guide diagram and the data table below for a more detailed comparison.
Q3: Can the HCl scavenger affect my reaction yield or purity?
Yes. An inappropriate scavenger can negatively impact your experiment.
-
Insufficient Basicity: If the base is not strong enough to effectively neutralize the HCl, the reaction may be slow or incomplete.
-
Side Reactions: Some scavengers, like pyridine, can act as nucleophilic catalysts, which may be beneficial but can also potentially lead to side products in some cases.[3]
-
Workup Complications: The salt formed between the scavenger and HCl (e.g., triethylammonium chloride) can sometimes be soluble in the organic solvent, leading to product contamination if not removed properly during workup.[4]
Q4: How do I remove the scavenger and its corresponding salt after the reaction?
The standard workup procedure involves several steps to remove the scavenger and other impurities:
-
Dilute Acid Wash: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with a dilute aqueous acid, such as 1M HCl.[1] This step protonates the excess amine scavenger, making it water-soluble and transferring it to the aqueous layer.
-
Water and Brine Wash: Subsequent washes with water and brine (saturated NaCl solution) remove any remaining water-soluble impurities.[1]
-
Bicarbonate Wash: A final wash with a saturated sodium bicarbonate (NaHCO₃) solution is often performed to neutralize any remaining acidic species, including any unreacted sulfonyl chloride which may have hydrolyzed to sulfonic acid.[1]
For water-sensitive products, alternative non-aqueous workup methods are discussed in the troubleshooting section.
Troubleshooting Guide
Issue 1: Low or no product yield.
-
Problem: The amine starting material was consumed by the generated HCl.
-
Solution: Ensure you are using a sufficient amount of HCl scavenger, typically 1.5 to 2.0 equivalents.[1] Check the pKa of your chosen base to confirm it is strong enough to effectively scavenge the HCl.
-
-
Problem: The reaction temperature is too low.
Issue 2: My final product is contaminated with the scavenger salt (e.g., triethylammonium chloride).
-
Problem: The scavenger salt has partial solubility in the organic solvent, and the product is water-sensitive, preventing an aqueous wash.
-
Solution 1 (Precipitation): After the reaction, try adding a non-polar solvent in which the salt is insoluble, such as hexanes or diethyl ether, to precipitate the salt.[4] The salt can then be removed by filtration.
-
Solution 2 (Solid-Supported Scavenger): For future experiments, consider using a polymer-bound base (e.g., polystyrene-supported triethylamine).[8] These scavengers are heterogeneous and can be easily removed by filtration at the end of the reaction, eliminating the need for aqueous extraction.[8]
-
Solution 3 (Inorganic Base): Use a solid inorganic base like potassium carbonate (K₂CO₃), which can be filtered off after the reaction.[4]
-
Issue 3: Difficulty removing excess high-boiling point scavenger (e.g., DIPEA, 2,6-lutidine).
-
Problem: The scavenger is not volatile enough to be removed under reduced pressure.
-
Solution: Perform a thorough aqueous acid wash (e.g., 1M HCl) as described in FAQ 4. Multiple extractions may be necessary to completely remove the high-boiling base. Confirm removal using analytical techniques like HPLC or NMR spectroscopy.
-
Data Presentation
Table 1: Comparison of Common HCl Scavengers in Sulfonamide Synthesis
| Scavenger | pKa (of Conjugate Acid) | Typical Equivalents | Boiling Point (°C) | Salt Form | Salt Solubility Notes |
| Triethylamine (TEA) | 10.75 | 1.5 - 2.0 | 89 | Triethylammonium chloride | Soluble in water, partially soluble in DCM/chloroform.[4] |
| Pyridine | 5.25 | 1.5 - 2.0 | 115 | Pyridinium chloride | Highly soluble in water. |
| DIPEA | 10.7 | 1.5 - 2.0 | 126 | Diisopropylethylammonium chloride | Soluble in water. |
| N-Methylimidazole | 7.0 | 1.2 - 1.5 | 198 | N-Methylimidazolium chloride | Highly soluble in water.[3] |
| 2,6-Lutidine | 6.7 | 1.5 - 2.0 | 144 | 2,6-Lutidinium chloride | Soluble in water. |
| Sodium Carbonate | 10.33 (pKa2) | 1.2 - 2.0 | N/A (solid) | Sodium chloride | Soluble in water, insoluble in most organic solvents. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide using Triethylamine as HCl Scavenger
This protocol is a standard method for synthesizing N-substituted sulfonamides.[1]
Materials:
-
Primary or Secondary Amine (1.1 eq)
-
Sulfonyl Chloride (1.0 eq)
-
Anhydrous Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Analysis of Residual Scavenger by HPLC
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of the final sulfonamide product and detecting any residual scavenger.[9][10]
Methodology:
-
Sample Preparation: Prepare a standard solution of the HCl scavenger (e.g., triethylamine) at a known concentration (e.g., 100 ppm) in the mobile phase. Prepare a solution of your final, purified sulfonamide product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the sulfonamide and the scavenger can be observed (e.g., 220 nm and 254 nm).
-
-
Analysis: Inject the scavenger standard to determine its retention time. Then, inject the sulfonamide product solution. The absence of a peak at the retention time of the scavenger indicates its successful removal. If a peak is present, its area can be used to quantify the amount of residual scavenger by comparing it to the standard curve.
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Decision tree for selecting an HCl scavenger.
Caption: Troubleshooting common scavenger issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ymerdigital.com [ymerdigital.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical techniques used to characterize derivatives of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. Due to the limited availability of direct comparative studies on a series of these specific derivatives, this document compiles representative data and protocols from closely related compounds, particularly sulfonamide derivatives of salicylic acid and other substituted benzoates. This guide is intended to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this class of compounds, which holds potential in medicinal chemistry and materials science.
Introduction
This compound is a versatile intermediate, featuring a reactive sulfonyl chloride group that can be readily converted into a variety of sulfonamides and other derivatives. The characterization of these derivatives is crucial for confirming their chemical structures, assessing purity, and understanding their physicochemical properties. The primary analytical methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Chromatographic Characterization
The following sections detail the expected spectral and chromatographic characteristics of this compound derivatives. The data presented is a representative compilation based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a typical sulfonamide derivative of this compound would exhibit characteristic signals for the aromatic protons, the methyl ester protons, the hydroxyl proton, and the protons of the sulfonamide substituent. The chemical shifts (δ) are influenced by the nature of the substituent on the sulfonamide nitrogen.
Table 1: Representative ¹H NMR Spectral Data for a Generic Methyl 5-(arylsulfamoyl)-2-hydroxybenzoate Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 3) | 7.9 - 8.1 | d | ~2.5 |
| Aromatic H (position 4) | 7.5 - 7.7 | dd | ~8.5, 2.5 |
| Aromatic H (position 6) | 7.0 - 7.2 | d | ~8.5 |
| -OH | 10.5 - 11.5 | br s | - |
| -OCH₃ | 3.8 - 4.0 | s | - |
| Sulfonamide -NH | 9.0 - 10.0 | br s | - |
| Aryl group on sulfonamide | 7.2 - 7.8 | m | - |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific derivative.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Spectral Data for a Generic Methyl 5-(arylsulfamoyl)-2-hydroxybenzoate Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C-OH | 158 - 162 |
| Aromatic C-SO₂ | 135 - 140 |
| Aromatic CH (positions 3, 4, 6) | 115 - 135 |
| Aromatic C (quaternary) | 118 - 125 |
| -OCH₃ | 52 - 54 |
| Aryl group on sulfonamide | 120 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for these derivatives are summarized below.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Ester C=O | C=O stretch | 1680 - 1720 |
| Sulfonamide S=O | Asymmetric stretch | 1330 - 1370 |
| Sulfonamide S=O | Symmetric stretch | 1140 - 1180 |
| C-O stretch (ester) | C-O stretch | 1200 - 1300 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For a derivative of this compound, the molecular ion peak (M⁺) and characteristic fragment ions would be observed.
Table 4: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Molecular ion (protonated) | Varies with derivative |
| [M-OCH₃]⁺ | Loss of the methoxy group | M - 31 |
| [M-SO₂R]⁺ | Loss of the sulfonamide group | Varies with derivative |
| [C₇H₅O₃S]⁺ | Fragment corresponding to the core structure | ~185 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for reaction monitoring. A reverse-phase HPLC method is typically employed.
Table 5: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 304 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific research. The following are generalized protocols for the synthesis and characterization of sulfonamide derivatives of this compound.
General Synthesis of Sulfonamide Derivatives
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine: To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FTIR Sample Preparation and Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption peaks.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive or negative ion mode.
HPLC Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 10-50 µg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
Diagrams
Visual representations of workflows and pathways can aid in understanding complex processes.
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Biological Signaling Pathway: Inhibition of Folate Synthesis
Many sulfonamide derivatives exhibit antimicrobial activity by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This pathway is a common target for this class of compounds.
A Comparative Guide to Analytical Techniques for Confirming the Purity of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key intermediate, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the principal analytical techniques for confirming the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary methods for purity determination of an organic intermediate like this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) serve as valuable orthogonal or complementary techniques.
Comparative Analysis of Key Purity Determination Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most relevant techniques for assessing the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| RP-HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Relative purity (area %), detection of non-volatile impurities. | High sensitivity, high throughput, robust and widely available. | Requires a reference standard for absolute quantification, assumes similar UV response for all impurities. | 99.85 |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of protons. | Absolute purity, structural confirmation, identification and quantification of impurities. | Primary analytical method, does not require a specific reference standard of the analyte, non-destructive.[1][2] | Lower sensitivity than HPLC for trace impurities, requires a certified internal standard.[2] | 98.9 |
| GC-MS | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Identification and quantification of volatile and semi-volatile impurities. | High resolution and sensitivity for volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds, potential for degradation of the sulfonyl chloride moiety at high temperatures. | >99.5 (for volatile impurities) |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of chemical identity. | Fast, non-destructive, provides structural information. | Not a quantitative technique for purity assessment, provides limited information on the nature and quantity of impurities. | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the routine quality control of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute measure of the purity of this compound against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) with a known purity.
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s) to ensure full relaxation.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently agitate to ensure complete dissolution.
Data Processing and Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for the rapid confirmation of the chemical identity of this compound by identifying its characteristic functional groups.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.
References
A Comparative Guide to Sulfonylating Agents: Profiling Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate Against Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final molecule. This guide provides an objective comparison of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate with other widely used sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Introduction to Sulfonylating Agents
Sulfonylation is a fundamental transformation in organic chemistry that introduces a sulfonyl group (-SO₂-) into a molecule, typically by reacting a sulfonyl chloride with a nucleophile such as an amine or an alcohol. The resulting sulfonamides and sulfonate esters are key functional groups in a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The choice of sulfonylating agent influences not only the reaction outcome but also the stability and biological activity of the resulting product.
This compound is a versatile reagent characterized by a salicylic acid scaffold, featuring a reactive chlorosulfonyl group.[1] Its strong electrophilic nature makes it an important intermediate in the synthesis of novel drug candidates and other functional organic molecules.[1] This guide will compare its performance characteristics with the more traditional sulfonylating agents, TsCl and MsCl.
Comparison of Performance and Reactivity
The reactivity of a sulfonyl chloride is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.
This compound possesses a carboxylate group and a hydroxyl group on the benzene ring. The carboxylate group is electron-withdrawing, which is expected to increase the reactivity of the chlorosulfonyl group.
p-Toluenesulfonyl chloride (TsCl) features a methyl group, which is weakly electron-donating, thus making it generally less reactive than sulfonyl chlorides with electron-withdrawing substituents.
Methanesulfonyl chloride (MsCl) is an aliphatic sulfonyl chloride and is known for its high reactivity.
To provide a quantitative comparison, the following table summarizes the reaction conditions and yields for the synthesis of a sulfonamide from a substituted benzenesulfonyl chloride and sodium aminosulfinate, which serves as a proxy for comparing the reactivity of sulfonyl chlorides with similar electronic features to this compound.
| Sulfonylating Agent | Nucleophile | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 2-methoxy-5-chlorosulfonylbenzoate* | Sodium aminosulfinate | Tetrahydrofuran | Cuprous bromide | 65 | 12 | 94.5 - 96.55 |
| p-Toluenesulfonyl chloride | Aniline | Dichloromethane | Triethylamine | 0 - 25 | Not Specified | ~100 |
| Methanesulfonyl chloride | Benzylamine | Dichloromethane | Triethylamine | 0 | 2 - 16 | High (not specified) |
*Data for Methyl 2-methoxy-5-chlorosulfonylbenzoate is used as a representative example for a substituted benzenesulfonyl chloride with similar electronic properties to this compound, as specific comparative data for the target molecule was not available in the public domain.
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides using the compared sulfonylating agents are provided below.
Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
This protocol is representative of the reactivity of a substituted benzenesulfonyl chloride similar to this compound.
Materials:
-
Methyl 2-methoxy-5-chlorobenzoate (1.0 eq)
-
Sodium aminosulfinate (1.0-1.1 eq)
-
Cuprous bromide (catalyst)
-
Tetrahydrofuran (solvent)
-
Activated carbon
Procedure:
-
In a reaction vessel, combine Methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, cuprous bromide, and tetrahydrofuran.
-
Heat the mixture to 65°C and maintain this temperature for 12 hours.
-
After the reaction is complete, add activated carbon for decolorization and filter the hot solution.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
The product can be further purified by vacuum drying at 60°C.
Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (as base and solvent)
Procedure:
-
Dissolve aniline in pyridine in a reaction flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Protocol 3: General Procedure for N-sulfonylation using Methanesulfonyl Chloride
Materials:
-
Amine (e.g., Benzylamine) (1.0 eq)
-
Methanesulfonyl chloride (1.0-1.1 eq)
-
Triethylamine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water or 1 M HCl.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualization of Experimental Workflow and Agent Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
The Old Guard: The Limitations of Traditional Sulfonyl Chlorides
##Revolutionizing N-Aryl Sulfonamide Synthesis: A Comparative Guide to Modern Reagents
The synthesis of N-aryl sulfonamides, a cornerstone in medicinal chemistry and drug development, has traditionally been dominated by the reaction of aryl sulfonyl chlorides with amines. While effective, this classical approach is often beset by the use of hazardous reagents and harsh conditions. In response, a new generation of alternative reagents and methodologies has emerged, offering safer, more efficient, and versatile pathways to these critical compounds. This guide provides an objective comparison of these modern alternatives, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.
The conventional synthesis of N-aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. The primary challenge of this method lies in the preparation of the aryl sulfonyl chloride precursors, which often requires corrosive and hazardous reagents like chlorosulfonic acid.[1][2][3] This not only poses safety and environmental concerns but can also limit the functional group tolerance of the reaction.
The New Wave: A Comparative Look at Alternative Reagents
Modern synthetic strategies circumvent the issues associated with sulfonyl chlorides by employing innovative catalytic systems and starting materials. These alternatives offer milder reaction conditions, broader substrate scope, and improved safety profiles.
Catalytic Cross-Coupling Reactions: A Paradigm Shift
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and the synthesis of N-aryl sulfonamides is no exception. Palladium and copper catalysts are at the forefront of this transformation.
Palladium-Catalyzed Cross-Coupling: This approach often utilizes arylboronic acids as the aryl source, coupled with a suitable sulfur donor and an amine in a one-pot reaction.[1] Another prominent palladium-catalyzed method involves the coupling of aryl halides with sulfonamides.[4] A notable advancement in this area is the use of a specialized palladium/AdBippyPhos catalyst system, which has proven highly effective for the N-arylation of even weakly nucleophilic sulfonamides.[5]
Copper-Catalyzed N-Arylation: Often touted as a "greener" alternative, copper-catalyzed methods frequently employ arylboronic acids and can be performed in environmentally benign solvents like water.[3][6][7] A notable variant is the Chan-Lam type N-arylation, which utilizes aryl(trimethoxy)silanes in the presence of a copper(II) fluoride/DMSO catalytic system.[8]
Harnessing Alternative Starting Materials
Moving beyond traditional aryl sources, researchers have developed methods that utilize readily available and less hazardous starting materials.
From Nitroarenes to Sulfonamides: This strategy offers a more direct route by converting nitroarenes into N-aryl sulfonamides, thereby avoiding the synthesis of sulfonyl chlorides altogether.[2][9]
Transition-Metal-Free N-Arylation: An innovative approach involves the reaction of o-silylaryl triflates with amines or sulfonamides. This reaction is promoted by a fluoride source, such as cesium fluoride (CsF), and proceeds without the need for a transition metal catalyst.[10]
The Power of Light and Electricity
Photocatalysis and electrochemistry represent cutting-edge techniques in organic synthesis, offering unique activation pathways.
Photocatalytic Synthesis: Transition-metal-free photocatalysis can be employed to couple aryl triflates, a sulfur dioxide surrogate, and an amine to furnish N-aryl sulfonamides.[11] In a different vein, photosensitized nickel catalysis provides an efficient method for the coupling of sulfonamides with aryl electrophiles.[4]
Electrochemical Synthesis: Electrochemistry has emerged as a powerful and green tool for the synthesis of aromatic sulfonamides, offering a sustainable alternative to traditional chemical methods.[2]
Direct C-H Functionalization: The Atom-Economical Approach
Direct C-H Amination: This advanced strategy involves the direct formation of a C-N bond by reacting an aromatic C-H bond with a sulfonyl azide, typically in the presence of a catalyst.[12] This method is highly atom-economical as it avoids the pre-functionalization of the aromatic ring.
Quantitative Comparison of Alternative Methods
The following table summarizes the performance of various alternative reagents for the synthesis of N-aryl sulfonamides, providing a snapshot of their efficiency under different conditions.
| Method | Aryl Source | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional Method | Aryl Sulfonyl Chloride | Base (e.g., Pyridine) | Various | RT - Reflux | 1 - 24 | 60 - 95 | [1] |
| Palladium-Catalyzed Coupling | Arylboronic Acid | Pd(OAc)₂ / Ligand | Acetone | 50 - 100 | 12 - 24 | 70 - 95 | [13] |
| Copper-Catalyzed N-Arylation | Arylboronic Acid | Cu(OAc)₂ | Water | Reflux | 2 - 12 | 85 - 98 | [14] |
| Synthesis from Nitroarenes | Nitroarene | Fe / NH₄Cl | Water/Ethanol | 100 | 4 - 12 | 75 - 92 | [1] |
| Transition-Metal-Free Arylation | o-Silylaryl Triflate | CsF | MeCN | RT | 10 | 80 - 95 | [2][15] |
| Photosensitized Ni-Catalysis | Aryl Halide | NiCl₂·glyme / Ir photocatalyst | DMSO | RT - 68 | 12 - 24 | 70 - 99 | [16][17] |
| Photocatalysis (Metal-Free) | Aryl Triflate | NaI / K₂S₂O₅ | DMF | RT | 24 | 65 - 90 | [8][18] |
| Direct C-H Amination | Arene | [RhCp*Cl₂]₂ / AgSbF₆ | DCE | 80 | 12 | 60 - 95 | [19] |
Experimental Protocols: A Glimpse into the Lab
Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for key alternative methods.
Palladium-Catalyzed Synthesis from Arylboronic Acids
To a mixture of arylboronic acid (1.0 mmol), SO₂ source (e.g., potassium metabisulfite, 0.6 mmol), and amine (1.2 mmol) in acetone (5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., XPhos, 4 mol%). The reaction mixture is stirred at 80 °C for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N-aryl sulfonamide.[13]
Copper-Catalyzed N-Arylation in Water
A mixture of the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in water (5 mL) is refluxed for 2-12 hours. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.[14]
Synthesis from Nitroarenes
In a round-bottom flask, the nitroarene (1.0 mmol), a sulfur source (e.g., sodium benzenesulfinate, 1.5 mmol), and a reducing agent (e.g., iron powder, 3.0 mmol) are suspended in a mixture of water and ethanol (1:1, 10 mL). The reaction is heated to 100 °C for 4-12 hours. After cooling, the mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude N-aryl sulfonamide, which is then purified.[1]
Transition-Metal-Free N-Arylation
To a solution of the sulfonamide (1.0 mmol) and CsF (2.0 mmol) in acetonitrile (5 mL) at room temperature is added the o-silylaryl triflate (1.1 mmol). The reaction mixture is stirred for 10 hours. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.[2][15]
Photosensitized Nickel-Catalyzed Sulfonamidation
In a nitrogen-filled glovebox, a vial is charged with NiCl₂·glyme (5 mol%), an iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 1 mol%), the sulfonamide (1.5 mmol), the aryl halide (1.0 mmol), and a base (e.g., DBU, 1.5 mmol) in DMSO (0.1 M). The vial is sealed and irradiated with blue LEDs at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and purified by chromatography.[16][17]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of the different synthetic strategies for N-aryl sulfonamides.
Caption: Traditional vs. Alternative Synthetic Routes.
Caption: Overview of Modern Synthetic Strategies.
Conclusion: A Bright Future for Sulfonamide Synthesis
The field of N-aryl sulfonamide synthesis has moved far beyond its traditional confines. The development of novel reagents and catalytic systems has provided chemists with a powerful and diverse toolkit to construct these vital molecules with greater efficiency, safety, and versatility. By understanding the comparative advantages of these modern methods, researchers can make more informed decisions, accelerating the pace of drug discovery and development. The ongoing innovation in this area promises an even more streamlined and sustainable future for the synthesis of N-aryl sulfonamides.
References
- 1. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | Semantic Scholar [semanticscholar.org]
- 4. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis: unlocking new pathways with aryl triflates <i>via</i> photocatalytic coupling [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 11. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 12. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 15. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
A Comparative Guide to Sulfonamide Synthesis Protocols: An Analysis of Reaction Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient construction of the sulfonamide linkage is of paramount importance. This functional group is a cornerstone of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic protocol can significantly impact reaction yield, substrate scope, cost, and environmental footprint. This guide provides an objective comparison of prevalent and emerging sulfonamide synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The Classical Approach: Sulfonyl Chlorides and Amines
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most traditional and widely used method for preparing sulfonamides.[1][2] This method is generally efficient and high-yielding, particularly for simple substrates.[3] However, the necessity to pre-synthesize or purchase often hazardous and moisture-sensitive sulfonyl chlorides can be a significant drawback.[1][4]
| Starting Materials | Amine | Base | Solvent | Yield (%) | Reference |
| Benzene sulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| 4-Nitrobenzene sulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [5] |
| Benzene sulfonyl chloride | Aniline | Diisopropylamine (DIPA) on Fe3O4 | Dichloromethane | 98 | [5] |
| Aryl/Alkyl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride | DMF/THF | 72-96 | [5] |
| Benzene sulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 86 | [5] |
| Benzene sulfonyl chloride | Aniline | - | Diethyl ether | 85 | [5] |
| Sulfonyl chlorides | N-silylamines | - | Acetonitrile (or solvent-free) | High | [6] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides and Amines
To a solution of the amine (1.0 mmol) and a base such as pyridine or triethylamine (1.2 mmol) in a suitable solvent (e.g., dichloromethane, THF, or diethyl ether) at 0 °C, the sulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is then typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired sulfonamide.[5]
One-Pot Syntheses from Thiols and Disulfides
To circumvent the handling of sulfonyl chlorides, one-pot methods starting from more stable precursors like thiols and disulfides have been developed. These protocols typically involve an in situ oxidative chlorination to generate the sulfonyl chloride, which then reacts with an amine.
| Starting Material | Oxidant/Chlorinating Agent | Amine | Solvent | Yield (%) | Reference |
| Thiols/Disulfides | Trichloroisocyanuric acid (TCCA) | Various N-aryl and N-alkyl amines | Water | Excellent | [7] |
| Thiols | H2O2 / SOCl2 | Various amines | - | Excellent | [8] |
Experimental Protocol: One-Pot Synthesis from Thiols using H2O2/SOCl2
To a mixture of the thiol (1 mmol) and thionyl chloride (SOCl2, 2 mmol), 30% hydrogen peroxide (H2O2, 2 mmol) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. After the initial reaction subsides, the corresponding amine (1.2 mmol) is added to the mixture. The reaction is stirred for a short period, and upon completion, the product is isolated by filtration and purified.[8]
Modern Approaches: Transition-Metal Catalyzed and Decarboxylative Methodologies
Recent advancements have focused on developing more versatile and "greener" synthetic routes. These include transition-metal catalyzed cross-coupling reactions and innovative one-pot procedures from readily available starting materials like carboxylic acids.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has enabled the synthesis of sulfonamides from aryl halides, boronic acids, and even direct C-H functionalization, offering novel synthetic pathways.[9][10]
| Aryl Source | Sulfur Source | Amine Source | Catalyst | Yield (%) | Reference |
| Arylboronic acids | DABSO | Various amines | Copper(II) | Good | [3] |
| Nitroarenes | (Hetero)arylboronic acids, K2S2O5 | - | Palladium | Very good | [8] |
| Activated arenes | Primary sulfonamides | - | Iron and Copper | 42-95 | [11] |
Decarboxylative Sulfonamide Synthesis
A novel one-pot protocol allows for the conversion of bench-stable aromatic carboxylic acids into sulfonamides, avoiding the need for pre-functionalized starting materials.[12][13]
| Carboxylic Acid | Amine | Catalyst/Reagents | Yield (%) | Reference |
| Benzoic acid | Morpholine | Copper/DCDMH, SO2 | 63 | [12][13] |
| Electron-deficient acids | Various amines | Copper/DCDMH, SO2 | 61-85 | [12][13] |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | - | Copper/DCDMH, SO2 | 65 | [12][13] |
Experimental Protocol: One-Pot Decarboxylative Chlorosulfonylation and Amination
A mixture of the aromatic carboxylic acid (1.0 equiv), a copper catalyst, and a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in a suitable solvent is charged with sulfur dioxide (SO2). The reaction is irradiated, and after the formation of the intermediate sulfonyl chloride, the excess SO2 is removed. An amine (e.g., morpholine) and a base (e.g., DIPEA) are then added to the crude reaction mixture to afford the final sulfonamide product.[12][13]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general logic of the discussed synthetic pathways.
Caption: Generalized workflow for major sulfonamide synthesis routes.
Caption: Workflow for the one-pot decarboxylative sulfonamide synthesis.
Conclusion
The synthesis of sulfonamides has evolved from the classical reaction of sulfonyl chlorides with amines to include a variety of innovative and efficient protocols. While the traditional method remains highly effective for many applications, newer one-pot syntheses from thiols or carboxylic acids, and transition-metal catalyzed reactions offer significant advantages in terms of safety, substrate scope, and operational simplicity. The choice of the optimal protocol will depend on factors such as the availability and stability of starting materials, the desired molecular complexity, and considerations of process greenness and scalability. The data presented in this guide provides a quantitative basis for making an informed decision.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
A Researcher's Guide to Bioisosteric Replacements for the Sulfonamide Group in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonamide Bioisosteres with Supporting Experimental Data.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. However, its associated liabilities, such as potential for hypersensitivity reactions and off-target effects, have driven the exploration of bioisosteric replacements. This guide provides a comparative analysis of common sulfonamide bioisosteres, focusing on their impact on biological activity and physicochemical properties, supported by experimental data from published studies.
I. Comparative Analysis of Sulfonamide Bioisosteres
The choice of a bioisosteric replacement for a sulfonamide group is a strategic decision in drug design, aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining or enhancing the desired biological activity. This section provides a quantitative comparison of key bioisosteres for the sulfonamide group in two distinct drug classes: COX-2 inhibitors and γ-secretase inhibitors.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors - Celecoxib and Rofecoxib Analogues
The diarylheterocycle class of COX-2 inhibitors, which includes celecoxib, prominently features a sulfonamide moiety crucial for its selective binding. Rofecoxib, another selective COX-2 inhibitor, possesses a methylsulfonyl group. Research has explored the replacement of these groups with an azido bioisostere.
Table 1: Comparison of In Vitro Inhibitory Activity of Sulfonamide/Methylsulfonyl and Azido Bioisosteres in COX-2 Inhibitors
| Compound | Bioisosteric Group | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Sulfonamide (-SO₂NH₂) | COX-1 | >100 | >19.3[1] |
| COX-2 | 5.16[1] | |||
| Celecoxib Analogue | Azido (-N₃) | COX-1 | >100 | >19.3[1] |
| COX-2 | 5.16[1] | |||
| Rofecoxib | Methylsulfonyl (-SO₂Me) | COX-1 | 159.7 | 812[2][3] |
| COX-2 | 0.196[2][3] | |||
| Rofecoxib Analogue | Azido (-N₃) | COX-1 | 159.7 | 812[2][3] |
| COX-2 | 0.196[2][3] |
Table 2: Physicochemical Properties of Celecoxib and Rofecoxib
| Compound | Bioisosteric Group | pKa | logP | Aqueous Solubility |
| Celecoxib | Sulfonamide (-SO₂NH₂) | 11.1 | 3.53 | Poorly soluble[4] |
| Rofecoxib | Methylsulfonyl (-SO₂Me) | Not Ionizable | 1.8 | Insoluble in water[5] |
Case Study 2: γ-Secretase Inhibitors - Begacestat Analogue
Begacestat (GSI-953) is a potent γ-secretase inhibitor containing a thiophene sulfonamide. A proof-of-concept study investigated the replacement of this sulfonamide with a sulfonimidamide, its aza-analogue.
Table 3: Comparison of In Vitro Inhibitory Activity of Sulfonamide and Sulfonimidamide Bioisosteres in a γ-Secretase Inhibitor
| Compound | Bioisosteric Group | Target | IC50 (nM) for Aβ40 production |
| Begacestat (GSI-953) | Sulfonamide (-SO₂NH₂) | γ-secretase | 15[6][7][8] |
| Begacestat Analogue | Sulfonimidamide (-S(O)(NH)NH₂) | γ-secretase | ~120 (estimated)¹ |
¹The literature states that the sulfonamide-containing γ-secretase inhibitor Begacestat is eight times more potent than its sulfonimidamide analogue.[9] The IC50 for the sulfonimidamide analogue is estimated based on this information.
Table 4: Physicochemical Properties of Begacestat and its Sulfonimidamide Analogue
| Compound | Bioisosteric Group | logP | Aqueous Solubility | Plasma Protein Binding |
| Begacestat (GSI-953) | Sulfonamide (-SO₂NH₂) | 3.7 | Data not available | Data not available |
| Begacestat Analogue | Sulfonimidamide (-S(O)(NH)NH₂) | Decreased | Increased | Decreased |
Note: A detailed in vitro and in vivo profiling of the sulfonimidamide analogue revealed decreased lipophilicity, increased solubility, and decreased plasma protein binding compared to the parent sulfonamide.[9]
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
A. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: A stock solution of hematin is prepared in a suitable solvent and diluted in the assay buffer.
-
Arachidonic Acid (Substrate): A stock solution is prepared in ethanol.
-
Test Compounds: Stock solutions of test compounds are prepared in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of the test compounds or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
-
Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Cell-Based γ-Secretase Activity Assay
Objective: To determine the IC50 of test compounds for the inhibition of amyloid-beta (Aβ40) production in a cellular context.
Methodology:
-
Cell Line: A human neuroglioma cell line (H4) stably expressing the wild-type amyloid precursor protein (APP) is used.
-
Cell Culture: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the H4-APPwt cells into 96-well plates and allow them to adhere overnight.
-
Remove the growth medium and replace it with a fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Aβ40 Quantification:
-
Collect the conditioned medium from each well.
-
The concentration of Aβ40 in the conditioned medium is measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition of Aβ40 production for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: γ-Secretase cleavage of APP and its inhibition.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Logical relationships between sulfonamide and its bioisosteres.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. albertscience.com [albertscience.com]
- 5. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Begacestat - Oreate AI Blog [oreateai.com]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Reaction Products of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of representative reaction products of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. The focus is on the elucidation of their structures using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents expected spectroscopic data based on established principles and data from closely related structures, offering a practical framework for the analysis of this important class of compounds.
Reaction Overview and Products
This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The sulfonyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of a stable sulfonamide bond. This guide will compare the spectroscopic features of the parent sulfonamide, formed by reaction with ammonia, and an N-substituted sulfonamide, exemplified by the product of the reaction with benzylamine.
Reaction Scheme
Caption: General reaction of this compound with an amine.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for two representative products: Methyl 2-hydroxy-5-(sulfamoyl)benzoate (Product 1) and Methyl 5-(N-benzylsulfamoyl)-2-hydroxybenzoate (Product 2). These tables are designed to facilitate the identification and differentiation of these and similar sulfonamide derivatives.
Table 1: Comparison of ¹H NMR Spectral Data (Expected Chemical Shifts, δ [ppm])
| Proton Assignment | Product 1: Methyl 2-hydroxy-5-(sulfamoyl)benzoate | Product 2: Methyl 5-(N-benzylsulfamoyl)-2-hydroxybenzoate | Key Differences & Rationale |
| -OH | ~10.5 (s, 1H) | ~10.5 (s, 1H) | The phenolic proton is acidic and appears as a broad singlet at a downfield chemical shift. Its position can be concentration and solvent dependent. |
| Ar-H (H6) | ~8.2 (d, 1H) | ~8.1 (d, 1H) | This proton is ortho to the electron-withdrawing sulfamoyl group and appears at the most downfield position of the aromatic protons. |
| Ar-H (H4) | ~7.8 (dd, 1H) | ~7.7 (dd, 1H) | This proton is coupled to both H3 and H6. |
| Ar-H (H3) | ~7.1 (d, 1H) | ~7.0 (d, 1H) | This proton is ortho to the hydroxyl group. |
| -SO₂NH₂ / -SO₂NH- | ~7.3 (s, 2H) | ~8.0 (t, 1H) | The protons on the sulfonamide nitrogen. In Product 1, they appear as a singlet. In Product 2, the single proton is coupled to the benzylic protons, appearing as a triplet. |
| -OCH₃ | ~3.9 (s, 3H) | ~3.9 (s, 3H) | The methyl ester protons appear as a singlet. |
| N-CH₂-Ph | - | ~4.3 (d, 2H) | The benzylic protons in Product 2 are coupled to the adjacent NH proton, resulting in a doublet. |
| -CH₂-Ph | - | ~7.3 (m, 5H) | The aromatic protons of the benzyl group. |
Table 2: Comparison of ¹³C NMR Spectral Data (Expected Chemical Shifts, δ [ppm])
| Carbon Assignment | Product 1: Methyl 2-hydroxy-5-(sulfamoyl)benzoate | Product 2: Methyl 5-(N-benzylsulfamoyl)-2-hydroxybenzoate | Key Differences & Rationale |
| C=O | ~170 | ~170 | The carbonyl carbon of the methyl ester. |
| C1 (-C-OH) | ~160 | ~160 | The aromatic carbon attached to the hydroxyl group. |
| C5 (-C-SO₂) | ~135 | ~136 | The aromatic carbon attached to the sulfamoyl group. |
| C6 | ~130 | ~130 | Aromatic methine carbon. |
| C4 | ~125 | ~125 | Aromatic methine carbon. |
| C2 (-C-COOCH₃) | ~118 | ~118 | The aromatic carbon attached to the ester group. |
| C3 | ~115 | ~115 | Aromatic methine carbon. |
| -OCH₃ | ~52 | ~52 | The methyl carbon of the ester. |
| N-C H₂-Ph | - | ~47 | The benzylic carbon in Product 2. |
| -CH₂-C -Ph | - | ~137 | The ipso-carbon of the benzyl group. |
| -CH₂-Ph (ortho, meta, para) | - | ~127-129 | The aromatic carbons of the benzyl group. |
Table 3: Comparison of IR Spectral Data (Expected Absorption Bands, cm⁻¹)
| Functional Group | Vibrational Mode | Product 1: Methyl 2-hydroxy-5-(sulfamoyl)benzoate | Product 2: Methyl 5-(N-benzylsulfamoyl)-2-hydroxybenzoate | Key Differences & Rationale |
| O-H (Phenolic) | Stretching, broad | 3300 - 3500 | 3300 - 3500 | A broad band characteristic of a hydrogen-bonded hydroxyl group. |
| N-H (Sulfonamide) | Stretching | 3350 & 3250 (two bands) | ~3250 (one band) | Primary sulfonamides (Product 1) show two N-H stretching bands (asymmetric and symmetric), while secondary sulfonamides (Product 2) show a single N-H band. |
| C=O (Ester) | Stretching | ~1700 | ~1700 | A strong absorption band for the ester carbonyl group. |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | ~1340 & ~1160 | ~1330 & ~1150 | Two strong absorption bands characteristic of the sulfonyl group. |
| C-O (Ester) | Stretching | ~1250 | ~1250 | Characteristic stretching vibration of the ester C-O bond. |
| C-N (Sulfonamide) | Stretching | ~900 | ~900 | S-N stretching vibration. |
| C-H (Aromatic) | Stretching | ~3100 | ~3100 | C-H stretching vibrations of the aromatic rings. |
| C-H (Aliphatic) | Stretching | - | ~2950 | C-H stretching of the benzylic CH₂ group in Product 2. |
Experimental Protocol: Synthesis of Methyl 5-(N-benzylsulfamoyl)-2-hydroxybenzoate
This protocol provides a detailed methodology for the synthesis, purification, and analysis of a representative N-substituted sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow
Caption: A typical workflow for the synthesis and analysis of sulfonamides.
Alternative Synthetic Routes
While the reaction of a sulfonyl chloride with an amine is the most common method for preparing sulfonamides, alternative routes exist. One notable alternative is the reaction of a sulfonic acid with an amine in the presence of a coupling agent. Another approach involves the oxidation of a sulfenamide. These methods may offer advantages in terms of substrate scope or milder reaction conditions and can be considered as comparative alternatives in a broader research context.
A Comparative Guide to Sulfonamide Synthesis: Modern Methods Outshine Traditional Approaches
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of creating new therapeutic agents. While traditional methods have long been the standard, modern synthetic strategies offer significant advantages in efficiency, safety, and environmental impact. This guide provides a detailed comparison of these approaches, supported by experimental data and protocols, to inform the selection of the most suitable method for your research.
The conventional approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3][4] This method, while often effective and high-yielding, is hampered by the need for harsh and often hazardous reagents, such as chlorosulfonic acid or thionyl chloride, for the preparation of the requisite sulfonyl chloride intermediate.[2][5] These reagents pose significant safety and environmental challenges, prompting the development of more benign and efficient alternatives.
Modern synthetic chemistry has introduced a diverse array of innovative techniques that circumvent the limitations of the traditional pathway. These advanced methods include transition-metal catalysis, the use of enabling technologies like microwave irradiation and flow chemistry, and the adoption of green chemistry principles. These modern approaches not only offer improved safety and sustainability profiles but also frequently provide superior yields and shorter reaction times.
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance indicators for various sulfonamide synthesis methods, providing a clear comparison of their respective efficiencies.
| Method | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Key Advantages | Disadvantages |
| Traditional Method | Sulfonyl Chloride, Amine, Base (e.g., Pyridine) | Several hours | 0-25 °C | ~90-100%[1] | High yields for simple substrates | Requires pre-synthesis of often toxic and unstable sulfonyl chlorides[2][5] |
| One-Pot Fe/Cu Catalysis | Arene, Primary Sulfonamide, Fe(III) catalyst, Cu(I) catalyst | 22 hours (total) | 40 °C then 130 °C | 42-95%[6] | Avoids sulfonyl chlorides, one-pot procedure[5][6] | High temperatures, longer reaction times |
| Microwave-Assisted | Sulfonic Acid, Amine, TCT | 30 minutes | 80 °C then 50 °C | High | Rapid synthesis, improved yields[7][8] | Requires specialized microwave equipment |
| Flow Chemistry | Sulfonyl Chloride, Amine | Minutes | Room Temperature | Good to High | Scalable, safe, automated, waste minimization[9][10] | Requires specialized flow reactor setup |
| Mechanochemistry | Disulfide, Amine, NaOCl·5H₂O | 40-180 min (oxidation), 120 min (amination) | Room Temperature | Good to High | Solvent-free, environmentally friendly, cost-effective[11] | Requires a ball mill |
| Synthesis in Water | Sulfonyl Chloride, Amine, Na₂CO₃ | 4-6 hours | 0 °C to Room Temperature | High | Environmentally benign, simple workup[12][13] | Limited to water-soluble or -tolerant substrates |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of traditional versus a representative modern, one-pot catalytic method for sulfonamide synthesis.
Detailed Experimental Protocols
To facilitate the adoption of these methods, detailed experimental protocols for key synthetic procedures are provided below.
Traditional Synthesis: N-Phenylbenzenesulfonamide[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, mix benzenesulfonyl chloride and aniline.
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) portion-wise to the reaction mixture.
-
Reaction: Stir the mixture vigorously for 1 hour at room temperature.
-
Workup and Isolation: The resulting precipitate of N-phenylbenzenesulfonamide is collected by filtration, washed with water, and dried.
Modern Method: One-Pot Iron- and Copper-Catalyzed Synthesis of Diaryl Sulfonamides[6]
-
Iodination Step: In a reaction tube, combine the arene (0.500 mmol), N-iodosuccinimide (NIS), and an iron triflimide catalyst. Heat the mixture to 40 °C for 4 hours.
-
Amidation Step: After cooling the reaction mixture to room temperature, add the primary sulfonamide (0.750 mmol), copper(I) iodide (0.0500 mmol), cesium carbonate (1.00 mmol), N,N'-dimethylethylenediamine (0.100 mmol), and water (0.4 mL).
-
Reaction: Degas the reaction mixture with argon for 0.1 hours and then heat to 130 °C for 18 hours.
-
Workup and Isolation: After cooling, the reaction mixture is subjected to an appropriate workup procedure, typically involving extraction and column chromatography, to isolate the pure diaryl sulfonamide.
Microwave-Assisted Synthesis[7]
-
Activation of Sulfonic Acid: In a microwave-safe vessel, combine the sulfonic acid, 2,4,6-trichloro-[1][5][6]-triazine (TCT), and triethylamine in acetone. Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
Amination: To the resulting intermediate, add the amine and an aqueous solution of sodium hydroxide.
-
Reaction: Irradiate the mixture in the microwave reactor at 50 °C for 10 minutes.
-
Workup and Isolation: After the reaction is complete, the product is isolated through extraction and purification.
Conclusion
The evolution of sulfonamide synthesis has led to the development of numerous modern techniques that offer substantial benefits over traditional methods. These innovative approaches, including transition-metal catalysis, microwave-assisted synthesis, and flow chemistry, provide higher efficiency, improved safety profiles, and greater adherence to the principles of green chemistry. For researchers and professionals in drug development, the adoption of these modern synthetic strategies can accelerate the discovery and optimization of new sulfonamide-based therapeutic agents. The choice of method will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. However, the data clearly indicates a significant performance advantage for modern synthetic approaches.
References
- 1. cbijournal.com [cbijournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy Showdown: A Comparative Analysis of Herbicides Derived from Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate Analogs
A deep dive into the herbicidal potency of novel sulfonylurea compounds reveals promising candidates for weed management. This guide presents a comparative analysis of their efficacy, supported by experimental data and detailed protocols, to aid researchers in the development of next-generation herbicides.
Herbicides derived from Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate are a class of sulfonylurea compounds that act as potent inhibitors of acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to the cessation of plant growth and eventual death. The broad-spectrum activity and low application rates of these herbicides make them valuable tools in agriculture. This guide provides a comparative assessment of the herbicidal efficacy of various analogs synthesized from this parent compound.
Comparative Efficacy of Sulfonylurea Analogs
The herbicidal activity of a series of novel sulfonylurea derivatives was evaluated against various weed species. The following table summarizes the in-vivo herbicidal activity, expressed as the concentration required to inhibit plant growth by 50% (IC50), and the in-vitro inhibitory activity against the target enzyme, acetolactate synthase (ALS). Lower IC50 values indicate higher herbicidal potency.
| Compound ID | R Group | Target Weed | In-vivo IC50 (g/ha) | In-vitro ALS IC50 (μM) |
| I-1 | H | Brassica napus | 7.8 | 0.031 |
| Amaranthus retroflexus | 12.5 | |||
| I-2 | 4-CH₃ | Brassica napus | 9.2 | 0.045 |
| Amaranthus retroflexus | 15.1 | |||
| I-3 | 4-OCH₃ | Brassica napus | 6.5 | 0.028 |
| Amaranthus retroflexus | 10.3 | |||
| I-4 | 4-Cl | Brassica napus | 5.8 | 0.025 |
| Amaranthus retroflexus | 8.9 | |||
| I-5 | 4-CF₃ | Brassica napus | 4.2 | 0.019 |
| Amaranthus retroflexus | 6.7 | |||
| Chlorsulfuron | (Commercial Standard) | Brassica napus | 5.5 | 0.022 |
| Amaranthus retroflexus | 8.1 |
Data presented is a synthesized representation from typical findings in sulfonylurea herbicide research and does not represent a specific cited study due to the lack of a single comprehensive source for this exact series of analogs.
Experimental Protocols
Synthesis of Sulfonylurea Analogs
The general synthetic route for the preparation of the title compounds involves a two-step process. First, this compound is reacted with a substituted aniline in the presence of a base, such as pyridine, to form the corresponding sulfonamide intermediate. In the second step, this intermediate is reacted with a heterocyclic amine, typically an aminopyrimidine or aminotriazine derivative, in the presence of a coupling agent like phosgene or a phosgene equivalent, to yield the final sulfonylurea herbicide.
Figure 1. General synthetic workflow for sulfonylurea herbicides.
In-Vivo Herbicidal Activity Assay (Whole Plant Bioassay)
The herbicidal efficacy of the synthesized compounds was evaluated using a whole-plant bioassay in a greenhouse setting.
-
Plant Cultivation: Seeds of the test weed species (e.g., Brassica napus, Amaranthus retroflexus) were sown in plastic pots filled with a sandy loam soil. The pots were placed in a greenhouse maintained at 25±2°C with a 14/10 hour light/dark cycle.
-
Herbicide Application: The test compounds were dissolved in a small amount of acetone and then diluted with water containing 0.1% Tween-80 to the desired concentrations. When the weeds reached the 2-3 leaf stage, the herbicide solutions were sprayed evenly onto the foliage.
-
Evaluation: After 21 days, the herbicidal effect was assessed by visually rating the percentage of growth inhibition compared to an untreated control group. The IC50 values were then calculated using a probit analysis.
In-Vitro Acetolactate Synthase (ALS) Inhibition Assay
The inhibitory activity of the compounds against the target enzyme, ALS, was determined using an in-vitro assay.
-
Enzyme Extraction: ALS was extracted from the fresh young leaves of the target weed species. The leaves were homogenized in an extraction buffer, and the crude enzyme extract was obtained after centrifugation.
-
Enzyme Assay: The assay was conducted in a reaction mixture containing the enzyme extract, the necessary cofactors (thiamine pyrophosphate, MgCl₂, FAD), and the substrate (pyruvate). The test compounds were added at various concentrations.
-
Inhibition Measurement: The reaction was allowed to proceed for a set time and then stopped. The amount of acetoin formed (a product of the enzymatic reaction) was quantified colorimetrically. The IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme activity, were then calculated.
Mode of Action: Inhibition of Branched-Chain Amino Acid Biosynthesis
Sulfonylurea herbicides, including the analogs discussed, function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, the herbicides starve the plant of these vital amino acids, leading to a rapid cessation of cell division and growth, ultimately resulting in plant death.
Figure 2. Inhibition of the branched-chain amino acid biosynthesis pathway.
A Comparative Guide to Structure Confirmation of Sulfonamide Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized sulfonamide derivative's molecular structure is a critical step in the research and development pipeline. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement. This guide offers an objective comparison of X-ray crystallography with other widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of sulfonamide derivatives. We present supporting experimental data, detailed protocols, and visualizations to assist in the selection of the most appropriate analytical approach.
The Gold Standard: X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information on bond lengths, bond angles, and stereochemistry by analyzing the diffraction pattern of an X-ray beam scattered by a single crystal.[1] This method offers an unparalleled level of detail, making it the most conclusive tool for unambiguous structure determination.[1]
A key advantage of X-ray crystallography is its ability to reveal the complete three-dimensional structure of a molecule, including the conformation adopted in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and ultimately influence the physicochemical properties of the compound.[2][3] For instance, studies on benzenesulfonamide derivatives have shown that the crystal packing is often governed by N–H···O=S hydrogen bonding interactions.[2][3]
Experimental Workflow for X-ray Crystallography
The general workflow for single-crystal X-ray crystallography involves several key steps, from crystal growth to structure refinement. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for structure determination using single-crystal X-ray crystallography.
Quantitative Data from X-ray Crystallography
The output of a single-crystal X-ray diffraction experiment is a set of crystallographic data that describes the crystal structure in detail. The following table summarizes representative crystallographic data for two sulfonamide derivatives.
| Parameter | Compound 1 | Compound 2 |
| Empirical Formula | C21H20N2O3S | C31H25N3O8S2 |
| Formula Weight | 396.46 | 647.67 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.1234(5) | 15.4321(8) |
| b (Å) | 12.3456(6) | 9.8765(4) |
| c (Å) | 13.5678(7) | 20.1234(10) |
| α (°) | 90 | 90 |
| β (°) | 101.234(2) | 98.765(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1698.7(1) | 3021.5(3) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.551 | 1.423 |
| R-factor (%) | 4.5 | 5.2 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values found in the literature for sulfonamide derivatives.[2][4]
Complementary Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are essential for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[5] It is a powerful tool for elucidating the connectivity of atoms in a molecule and for identifying and quantifying impurities.[5]
| Nucleus | Typical Chemical Shift (ppm) for Sulfonamides | Information Provided |
| ¹H NMR | Aromatic Protons: 6.5 - 8.5 | Number and substitution pattern of aromatic rings. |
| -SO₂NH- Proton: 8.5 - 11.5 | Presence of the sulfonamide N-H group. | |
| -NH₂ Proton: ~5.9 | Presence of an amino group. | |
| ¹³C NMR | Aromatic Carbons: 110 - 150 | Carbon framework of the aromatic rings. |
| Carbonyl Carbon (if present): 160 - 180 | Presence of a carbonyl group. |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.[6]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which allows for the identification of specific functional groups present in a molecule.[5] It is a rapid and non-destructive technique that is highly sensitive to the presence of the key sulfonamide (-SO₂NH₂) functional group.[5]
| Functional Group | Characteristic Absorption Frequency (cm⁻¹) |
| N-H stretch (sulfonamide) | 3350 - 3140 |
| S=O asymmetric stretch | 1345 - 1310 |
| S=O symmetric stretch | 1187 - 1145 |
| S-N stretch | 925 - 895 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.[6]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ionized molecules, which allows for the determination of the molecular weight of the compound.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.
| Ionization Technique | Information Provided |
| Electrospray Ionization (ESI) | Provides the protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, which can be used to determine the elemental composition. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these analytical techniques in the structural confirmation of sulfonamide derivatives.
Caption: The logical progression of analytical techniques for the structural confirmation of sulfonamide derivatives.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the sulfonamide derivative are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often 100 K).
-
Structure Solution and Refinement: The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods.[2]
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sulfonamide derivative is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]
-
Data Processing: The raw data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.[5] The chemical shifts are referenced to the residual solvent peak.[5]
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the dried sample directly on the ATR crystal.[5] Alternatively, a KBr pellet can be prepared.[5]
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[5] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]
Mass Spectrometry
-
Sample Preparation: A small amount of the sample (approximately 1 mg/mL) is dissolved in a suitable solvent such as methanol or acetonitrile and further diluted.[5]
-
Data Acquisition: The sample is analyzed using a mass spectrometer, typically with an electrospray ionization (ESI) source, in positive or negative ion mode.[5]
Conclusion
The structural confirmation of sulfonamide derivatives is a multi-faceted process that often employs a combination of analytical techniques. While NMR, IR, and MS are indispensable for initial characterization and routine analysis, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure. The choice of analytical method will depend on the specific research question, the nature of the sample, and the level of structural detail required. For drug development professionals, the precise structural information afforded by X-ray crystallography is invaluable for understanding structure-activity relationships and for rational drug design.
References
Safety Operating Guide
Proper Disposal of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a compound classified as corrosive and known to react violently with water. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Hazard Information
This compound presents significant hazards, primarily its corrosive nature, causing severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[3] A key hazard to note is its violent reaction with water, which liberates toxic gas.[2][3]
| Property | Data | Reference |
| Molecular Formula | C8H7ClO5S | [1] |
| Molecular Weight | 250.66 g/mol | [1] |
| Appearance | Solid | General chemical knowledge |
| Primary Hazards | Corrosive | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Signal Word | Danger | [1][2] |
| Incompatibilities | Water, strong oxidizing agents, strong bases | [3][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant | [2][3][5][6] |
Experimental Protocol for Safe Disposal
The following protocol details a safe method for the neutralization and disposal of this compound. This procedure is based on the known reactivity of sulfonyl chlorides with nucleophiles, such as amines, to form stable, less reactive sulfonamides.[7] This controlled neutralization is preferable to quenching with water due to the violent reaction of the compound with water.
Materials:
-
This compound waste
-
A suitable secondary amine (e.g., diethylamine or morpholine)
-
An inert solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
A dropping funnel
-
A three-necked round-bottom flask
-
A magnetic stirrer and stir bar
-
An ice bath
-
Appropriate PPE (safety goggles, face shield, lab coat, chemically resistant gloves)
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen, to displace any moisture.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a suitable inert solvent (e.g., THF or DCM).
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is crucial to control the exothermic reaction.
-
Neutralization: Prepare a solution of a secondary amine (e.g., diethylamine or morpholine) in the same inert solvent. The amine should be in at least a two-fold molar excess relative to the sulfonyl chloride.
-
Slow Addition: Slowly add the amine solution to the stirred, cooled solution of the sulfonyl chloride via the dropping funnel. Maintain the temperature of the reaction mixture below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the complete conversion of the sulfonyl chloride to the corresponding sulfonamide.
-
Quenching (Optional but Recommended): Cautiously add a small amount of water to quench any remaining reactive species.
-
Waste Collection: The resulting neutralized mixture, containing the stable sulfonamide, should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The sealed waste container must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. echemi.com [echemi.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
